LPPM-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H89N7O14 |
|---|---|
Molecular Weight |
1012.3 g/mol |
IUPAC Name |
(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C50H89N7O14/c1-13-14-15-16-17-18-19-39(58)32(12)43(63)51-33(20-21-40(59)60)44(64)56-38(26-41(61)62)48(68)54-36(24-29(6)7)46(66)52-34(22-27(2)3)45(65)53-35(23-28(4)5)47(67)55-37(25-30(8)9)49(69)57-42(31(10)11)50(70)71/h27-39,42,58H,13-26H2,1-12H3,(H,51,63)(H,52,66)(H,53,65)(H,54,68)(H,55,67)(H,56,64)(H,57,69)(H,59,60)(H,61,62)(H,70,71)/t32-,33+,34+,35+,36+,37+,38+,39+,42+/m0/s1 |
InChI Key |
FCPHHDUNVAUKOC-DLDMOSBPSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]([C@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C(C)C)C(=O)O)O |
Canonical SMILES |
CCCCCCCCC(C(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of LPPM-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mechanism of action of LPPM-8, a novel lipopeptidomimetic inhibitor of the coactivator Med25. The information is compiled from recent scientific literature, focusing on its molecular interactions, cellular effects, and the experimental basis for these findings.
Introduction to this compound
This compound is a heptameric lipopeptidomimetic designed to disrupt protein-protein interactions (PPIs) involving the transcriptional coactivator Med25, a subunit of the Mediator complex.[1][2] Structurally, it is a short, amphipathic peptide with the incorporation of a medium-chain, branched fatty acid at its N-terminus.[1][2][3] This lipid modification significantly enhances its binding affinity for Med25, making it a potent and selective inhibitor.[2][3] this compound serves as a valuable chemical tool for investigating the biology of the Med25 and the Mediator complex and shows potential as a therapeutic lead, particularly in contexts where Med25-driven transcription is dysregulated, such as in certain cancers.[1][2][3]
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of PPIs between the Med25 subunit of the Mediator complex and transcriptional activators.[1][2][4] This is achieved through a nuanced binding mode that combines both orthosteric and allosteric effects.
Direct Binding to Med25 Activator Interaction Domain (AcID):
This compound directly binds to the Activator Interaction Domain (AcID) of Med25.[1][4] The Med25 AcID possesses two distinct binding surfaces, termed the H1 and H2 faces, which recruit different classes of transcriptional activators.[1] this compound preferentially engages with the H2 face of the Med25 AcID.[1][2][3] This interaction involves the β-barrel and dynamic framing helices of the domain.[1]
Mixed Allosteric and Orthosteric Inhibition:
The binding of this compound to the H2 face leads to a dual inhibitory effect:
-
Orthosteric Inhibition: For transcriptional activators that naturally bind to the H2 face, such as ATF6α, this compound acts as a direct competitive or orthosteric inhibitor.[1][4] It physically occupies the binding site, preventing the activator from docking with Med25.
-
Allosteric Inhibition: For activators that bind to the H1 face, such as the ETV/PEA3 family of transcription factors (ETV1, ETV4, ETV5), this compound functions as an allosteric inhibitor.[1] Its binding to the H2 face induces conformational changes in the Med25 AcID that are transmitted to the H1 face, reducing its affinity for its cognate activators.[1]
In the cellular environment, this compound has been shown to engage with the full-length Med25 protein and stabilize it.[1][2][3] This target engagement leads to the inhibition of Med25-dependent gene transcription.[1][3] For instance, in a triple-negative breast cancer cell line (VARI068), treatment with this compound resulted in the downregulation of the Med25-ETV5-dependent gene MMP2.[1][3]
Signaling Pathway
The signaling pathway affected by this compound is the recruitment of transcriptional machinery to gene promoters via the Med25 coactivator. By inhibiting the Med25-activator interaction, this compound effectively decouples specific transcription factors from the Mediator complex, thereby preventing the initiation of transcription for a subset of genes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Binding Affinity and Inhibition Constants
| Compound/Interaction | Parameter | Value | Notes |
| This compound vs. Med25 | Ki | 4 µM | Represents a >20-fold increase in affinity compared to the non-lipidated parent peptide.[2][3] |
| Parent Peptide vs. Med25 | Ki | >100 µM | The non-lipidated version of the peptide shows significantly weaker binding.[2][3] |
Table 2: Selectivity of this compound
| Target Interaction | Parameter | Value | Notes |
| Med25 AcID · ATF6α | IC50 | Reported | Used as the primary assay for potency.[3] |
| Related PPI Networks | IC50 | >6-fold higher | This compound shows good selectivity for Med25 over other coactivator-activator complexes.[1] |
| CBP KIX · Myb | IC50 | >300 µM | Indicates poor inhibition of this unrelated PPI, highlighting selectivity.[3] |
Table 3: Cellular Activity
| Experiment | Cell Line | Treatment | Result |
| Gene Expression Analysis (qPCR) | VARI068 | This compound (10 and 20 µM) | Decrease in MMP2/MMP-9 transcript levels.[1][3][4] |
| Cellular Thermal Shift Assay (CETSA) | VARI068 | 25 µM this compound | Increased thermal stabilization of Med25, confirming target engagement.[3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping
-
Objective: To identify the amino acid residues of Med25 AcID that interact with this compound.
-
Protocol:
-
Prepare uniformly 15N- or 13C-labeled Med25 AcID protein.
-
Acquire baseline 1H,15N-HSQC or 1H,13C-HSQC spectra of the free Med25 AcID.
-
Titrate increasing molar equivalents (e.g., 0.5 to 1.1 eq) of this compound into the protein sample.
-
Acquire HSQC spectra at each titration point.
-
Analyze the spectra for chemical shift perturbations (CSPs). Residues with significant CSPs are identified as being at or near the binding interface.
-
Map the perturbed residues onto the 3D structure of Med25 AcID (e.g., PDB ID 2XNF) to visualize the binding site.[1][3]
-
B. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that this compound directly binds to and stabilizes Med25 in a cellular context.
-
Protocol:
-
Prepare nuclear extracts from a relevant cell line (e.g., VARI068).
-
Aliquot the extracts and treat with either this compound (e.g., 25 µM) or a vehicle control (DMSO).
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a fixed time to induce denaturation.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, stable proteins.
-
Analyze the amount of soluble Med25 remaining at each temperature using Western blotting with a Med25-specific antibody.
-
A shift in the melting curve to higher temperatures in the this compound treated samples indicates thermal stabilization and thus, direct target engagement.[3]
-
C. Quantitative PCR (qPCR) for Gene Expression Analysis
-
Objective: To quantify the effect of this compound on the transcription of Med25-dependent genes.
-
Protocol:
-
Culture cells (e.g., VARI068) and treat with various concentrations of this compound or DMSO control for a specified time.
-
Isolate total RNA from the cells using a standard method (e.g., TRIzol).
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the target gene (e.g., MMP2) and a reference/housekeeping gene (e.g., RPL19).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in transcript levels in this compound treated samples compared to the control.[1][3]
-
References
- 1. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
LPPM-8: A Potent and Selective Inhibitor of Med25 Protein-Protein Interactions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Mediator complex is a crucial multiprotein assembly that bridges gene-specific transcriptional activators and the general RNA polymerase II machinery, playing a pivotal role in the regulation of gene expression. The Med25 subunit of this complex serves as a key interaction hub for a variety of transcriptional activators, including those involved in cellular stress responses, cell migration, and viral infection.[1] Consequently, Med25 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of LPPM-8, a novel lipopeptidomimetic that acts as a potent and selective inhibitor of Med25 protein-protein interactions (PPIs). We will delve into its mechanism of action, present key quantitative data, detail the experimental protocols for its characterization, and visualize the relevant biological and experimental frameworks.
Introduction to Med25 and its Role in Transcriptional Regulation
Med25 is a substoichiometric component of the Mediator complex that functions as a critical coactivator for a range of transcriptional activators.[1] It interacts with these activators through its Activator Interaction Domain (AcID), which possesses two distinct binding surfaces, designated H1 and H2.[2][3] The H1 face interacts with the ETV/PEA3 family of transcription factors, which are implicated in cell migration and motility, while the H2 face binds to activators such as ATF6α, a key regulator of the cellular stress response.[1][2] By bridging these activators to the core Mediator complex, Med25 facilitates the recruitment of RNA polymerase II to the promoter regions of target genes, thereby initiating transcription. The diverse roles of Med25-interacting transcription factors in various signaling pathways, including those related to cancer and viral infections, underscore the therapeutic potential of inhibiting these interactions.[1][4]
This compound: A Novel Lipopeptidomimetic Inhibitor of Med25
This compound is a heptameric lipopeptidomimetic designed to selectively disrupt Med25 PPIs.[2][5] It was developed from a short, amphipathic peptide that showed modest affinity for coactivators. The incorporation of a medium-chain, branched fatty acid to the N-terminus of this peptide dramatically increased its affinity for Med25 by over 20-fold, transforming it into an effective inhibitor.[2][5] this compound engages the H2 face of the Med25 AcID, acting as an orthosteric inhibitor for H2-binding activators like ATF6α.[1][2] Furthermore, this engagement induces conformational changes that allosterically inhibit the binding of H1-face activators, such as the ETV/PEA3 family.[2]
Quantitative Data for this compound
The following tables summarize the key quantitative data characterizing the activity and selectivity of this compound.
Table 1: Binding Affinity and Inhibitory Potency of this compound against Med25 PPIs
| Parameter | Value (µM) | Interacting Partner | Assay | Reference |
| Ki | 4 | Med25 AcID | Competitive Fluorescence Polarization | [2][5] |
| IC50 | Not explicitly stated, but Ki is derived from it | Med25 AcID·ATF6α | Competitive Fluorescence Polarization | [2] |
| Ki (for precursor peptide) | > 100 | Med25 AcID | Competitive Fluorescence Polarization | [2][5] |
Table 2: Allosteric Inhibition of Med25 H1-Binding Activators by this compound
| Interacting Partner | Ki (µM) | Assay | Reference |
| Med25·ETV1 | ~10 (estimated from graph) | Competitive Fluorescence Polarization | [6] |
| Med25·ETV4 | ~20 (estimated from graph) | Competitive Fluorescence Polarization | [6] |
| Med25·ETV5 | ~10 (estimated from graph) | Competitive Fluorescence Polarization | [6] |
Table 3: Cellular Activity of this compound
| Cell Line | Target Gene | Effect | Concentration (µM) | Assay | Reference |
| VARI068 | MMP-2 | Downregulation of transcript levels | Not specified | qPCR | [2] |
| VARI068 | MMP-9 | Inhibition | 10 and 20 | Not specified | [1] |
Table 4: Selectivity of this compound for Med25 over other Coactivators
| Coactivator·Activator Pair | IC50 (µM) | Assay | Reference |
| CBP KIX·MLL/Myb/pKID | > 300 | Competitive Fluorescence Polarization | [2][3] |
| CBP IBiD·ACTR | > 300 | Competitive Fluorescence Polarization | [2][3] |
| ARC105·SREBP1a | > 300 | Competitive Fluorescence Polarization | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Competitive Fluorescence Polarization (FP) Assay
This assay is used to determine the binding affinity (Ki) and inhibitory potency (IC50) of this compound.
-
Principle: The assay measures the change in polarization of fluorescently labeled tracer peptide upon binding to the Med25 AcID. Unlabeled this compound competes with the tracer for binding to Med25, causing a decrease in fluorescence polarization.
-
Materials:
-
Procedure:
-
A solution containing Med25 AcID and the FITC-labeled activator peptide is prepared at concentrations that result in a significant polarization signal (typically with the protein concentration at or below the Kd of the interaction).[7]
-
Serial dilutions of this compound or other competitor compounds are added to the wells of the microplate.
-
The Med25/FITC-peptide solution is added to the wells containing the competitor.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 1 hour).[7]
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[8]
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the competitor.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation or a similar model, taking into account the Kd of the fluorescent ligand and its concentration.[2]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with full-length Med25 in a cellular context.
-
Principle: The binding of a ligand (this compound) to its target protein (Med25) can increase the thermal stability of the protein. This increased stability can be detected by heating cell lysates treated with the ligand to various temperatures and then quantifying the amount of soluble protein remaining.
-
Materials:
-
VARI068 cells (or other relevant cell line).
-
This compound and DMSO (vehicle control).
-
Lysis buffer.
-
Antibody specific for Med25.
-
Reagents for Western blotting.
-
-
Procedure:
-
The extracts are treated with this compound (e.g., 25 µM) or DMSO.[2][3]
-
The treated extracts are divided into aliquots and heated to a range of temperatures.
-
After heating, the samples are centrifuged to separate aggregated proteins from the soluble fraction.
-
The amount of soluble Med25 in the supernatant is quantified by Western blotting using a Med25-specific antibody.[3]
-
Data Analysis:
-
The band intensities for Med25 at each temperature are quantified.
-
A melting curve is generated by plotting the amount of soluble Med25 as a function of temperature for both the this compound treated and DMSO control samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.[3]
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the effect of this compound on the expression of Med25-dependent genes.
-
Principle: This technique quantifies the amount of a specific mRNA transcript in a sample. By comparing the transcript levels of Med25 target genes in cells treated with this compound versus control cells, the inhibitory effect of the compound on gene expression can be determined.
-
Materials:
-
Procedure:
-
VARI068 cells are treated with various concentrations of this compound or the negative control.
-
Total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into cDNA.
-
qPCR is performed using primers for the target and reference genes.
-
-
Data Analysis:
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
-
The fold change in gene expression in this compound treated cells is compared to the control-treated cells.
-
Visualizations
The following diagrams illustrate the Med25 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.
Caption: Med25 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. rsc.org [rsc.org]
- 9. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Lipopeptidomimetic LPPM-8
Introduction
LPPM-8 is a novel lipopeptidomimetic developed as a selective and potent inhibitor of protein-protein interactions (PPIs) involving the transcriptional coactivator Med25. It represents a significant advancement in targeting transcriptional machinery for therapeutic and research purposes. Short amphipathic peptides alone often bind to coactivators with modest affinity and poor selectivity. This compound overcomes these limitations through the strategic incorporation of a medium-chain, branched fatty acid at its N-terminus, which enhances its affinity for Med25 by over 20-fold. This guide provides a comprehensive overview of the structure, function, and experimental characterization of this compound.
Structure of this compound
This compound is a heptameric (7-residue) lipopeptidomimetic. Its structure consists of two key components:
-
A Peptide Sequence: Derived from the amphipathic sequences found in transcriptional activation domains (TADs) that naturally interact with coactivator proteins.
-
An N-terminal Lipid Moiety: A medium-chain, branched fatty acid is attached to the N-terminus of the peptide.
The combination of the lipid structure, the specific peptide sequence, and the C-terminal functionalization all contribute to the structural propensity and inhibitory effectiveness of this compound.
Function and Mechanism of Action
This compound functions as a selective inhibitor of the transcriptional coactivator Med25, a subunit of the larger Mediator complex. The Mediator complex acts as a bridge between transcriptional activators and the core transcriptional machinery, playing a crucial role in gene expression.
The mechanism of action of this compound involves the following key steps:
-
Direct Binding to Med25: this compound directly binds to the Activator Interaction Domain (AcID) of Med25.
-
Selective Engagement of the H2 Face: The Med25 AcID possesses two distinct binding surfaces, termed H1 and H2, which are allosterically connected. This compound selectively engages the H2 face of the AcID.
-
Mixed Allosteric/Orthosteric Inhibition:
-
By binding to the H2 face, this compound acts as an orthosteric inhibitor of H2-binding transcriptional activators, such as ATF6α, by directly competing for the same binding site.
-
This binding event also induces conformational changes in the Med25 AcID, leading to the allosteric inhibition of transcriptional activators that bind to the distal H1 face, such as the ETV/PEA3 family of transcription factors (ETV1, ETV4, ETV5).
-
-
Downregulation of Gene Transcription: By disrupting the crucial PPIs between Med25 and its native transcriptional activators, this compound effectively inhibits the expression of Med25-dependent genes. A notable example is the downregulation of the Matrix Metalloproteinase 2 (MMP2) gene in triple-negative breast cancer cells.
-
Target Engagement and Stabilization: In a cellular context, this compound has been shown to engage with the full-length Med25 protein, leading to its thermal stabilization.
Data Presentation
Quantitative data for this compound's activity has been determined through various biophysical and cellular assays.
Table 1: Binding Affinity and Inhibitory Activity of this compound
| Assay Type | Target Interaction | Ki (μM) | IC50 (μM) | Notes |
| Fluorescence Polarization | Med25 AcID • ATF6α | 4 | - | Represents a >20-fold increase in affinity compared to the unlipidated peptide (Ki > 100 μM). |
| Fluorescence Polarization | Med25 AcID • ETV1 | 18 | - | Demonstrates allosteric inhibition. |
| Fluorescence Polarization | Med25 AcID • ETV4 | 13 | - | Demonstrates allosteric inhibition. |
| Fluorescence Polarization | Med25 AcID • ETV5 | 14 | - | Demonstrates allosteric inhibition. |
Table 2: Selectivity Profile of this compound
| Target Interaction | IC50 (μM) | Notes |
| CBP KIX • Myb | >300 | Shows high selectivity for Med25 over CBP KIX. |
| CBP IBiD • ACTR | >100 | Shows high selectivity for Med25 over CBP IBiD. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
1. Competitive Fluorescence Polarization Assay
This assay is used to determine the inhibitory constant (Ki) of this compound for the Med25-activator protein-protein interaction.
-
Reagents:
-
Purified Med25 AcID protein.
-
FITC-labeled activator peptide (e.g., FITC-ATF6α).
-
Assay Buffer: 25 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4.
-
This compound stock solution in DMSO.
-
-
Protocol:
-
A solution containing 20 nM of the FITC-labeled activator peptide and a concentration of Med25 AcID sufficient to achieve 50% binding is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared in DMSO and then diluted into the assay buffer.
-
In a 384-well black plate, the Med25/FITC-activator complex is mixed with the various concentrations of this compound.
-
The plate is incubated at room temperature for 30 minutes, protected from light.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation (485 nm) and emission (535 nm) filters.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
IC50 values are converted to Ki values using the Cheng-Prusoff equation or a similar published calculator, incorporating the known Kd of the Med25-activator interaction.
-
2. Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding and engagement of this compound with full-length Med25 within the complex environment of a cell lysate.
-
Protocol:
-
Nuclear Extract Preparation: Nuclear extracts are prepared from a relevant cell line, such as the triple-negative breast cancer cell line VARI068.
-
Dosing: The nuclear extracts are divided and dosed with either 25 µM this compound or an equivalent volume of DMSO as a vehicle control.
-
Heating: The dosed samples are aliquoted and subjected to a range of increasing temperatures for a defined period (e.g., 3 minutes).
-
Separation: After heating, the samples are cooled and then centrifuged at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation: The supernatant, containing the soluble protein fraction, is carefully collected.
-
Western Blot Analysis: The soluble fractions are analyzed by SDS-PAGE and Western blotting using a primary antibody specific for Med25.
-
Quantification: The intensity of the Med25 bands at each temperature is quantified. An increased band intensity in the this compound-treated samples compared to the DMSO control at higher temperatures indicates thermal stabilization and therefore, target engagement.
-
3. Quantitative PCR (qPCR)
This method is used to quantify the effect of this compound on the expression of Med25-dependent genes.
-
Cell Culture and Treatment:
-
VARI068 cells are cultured under standard conditions.
-
Cells are treated with varying concentrations of this compound (e.g., 10 µM, 20 µM) or a DMSO control for a specified time (e.g., 24-48 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.
-
-
qPCR Reaction:
-
The qPCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA, and specific primers for the target gene (MMP2) and a reference (housekeeping) gene (e.g., RPL19).
-
The reaction is run on a real-time PCR instrument with standard cycling conditions (denaturation, annealing, extension).
-
-
Data Analysis:
-
The cycle threshold (Ct) values are obtained for both the target and reference genes.
-
The relative expression of the MMP2 gene is calculated using the ΔΔCt method, normalizing the data to the reference gene and comparing the this compound treated samples to the DMSO control. A decrease in the calculated expression level indicates that this compound inhibits the transcription of the target gene.
-
An In-depth Technical Guide on the Core Role of Med25 in Transcriptional Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Med25 as a Key Transcriptional Coactivator
The regulation of gene expression is a fundamental process in all eukaryotes, orchestrated by a complex interplay of transcription factors (TFs), coactivators, and the core transcriptional machinery. At the heart of this regulation lies the Mediator complex, an evolutionarily conserved multi-subunit protein assembly that acts as a crucial bridge between gene-specific TFs bound to enhancer regions and the RNA Polymerase II (Pol II) machinery at the promoter.[1][2][3][4][5] Med25, a subunit of the Mediator's tail module, is a key component of this complex, particularly in metazoans and plants, where it serves as a primary contact point for a diverse array of transcriptional activators.[3][5]
Structurally, Med25 is distinct from other Mediator subunits and contains several functional domains that facilitate its role as an integrative hub for various signaling pathways.[6][7] Its N-terminal von Willebrand Factor Type A (vWF-A) domain is responsible for anchoring Med25 to the rest of the Mediator complex, primarily through interaction with the Med16 subunit.[1] The central region contains a highly conserved Activator Interaction Domain (ACID), which forms a seven-stranded β-barrel and serves as the binding site for numerous transcription factors.[1][8][9] This guide will delve into the molecular mechanisms of Med25-dependent transcriptional activation, its key interaction partners, and the experimental methodologies used to elucidate its function, providing a comprehensive resource for researchers in the field.
Mechanism of Transcriptional Activation via Med25
Med25-mediated transcriptional activation follows a general mechanism where it physically bridges sequence-specific transcription factors to the Pol II machinery. This process can be broken down into several key steps:
-
Activator Binding: A transcriptional activator (e.g., a nuclear receptor or a stress-responsive TF) binds to its specific DNA recognition sequence within an enhancer region of a target gene.
-
Med25 Recruitment: The activation domain of the DNA-bound TF directly interacts with the ACID domain of Med25. This interaction recruits the entire Mediator complex to the enhancer.[1]
-
Enhancer-Promoter Looping: The recruitment of the Mediator complex facilitates chromatin looping, bringing the distal enhancer element into close physical proximity with the core promoter of the target gene.[10]
-
PIC Assembly and Activation: The Mediator complex then interacts with the general transcription factors (GTFs) and RNA Polymerase II, stabilizing the formation of the Pre-Initiation Complex (PIC). This interaction stimulates the initiation of transcription.[3]
This bridging function is central to Med25's role. For instance, in jasmonate signaling in plants, Med25 is recruited to the promoters of target genes by the master regulator MYC2, which is essential for activating the expression of jasmonate-responsive genes.[2][6][10] Similarly, in humans, Med25 is crucial for the full transcriptional activity of nuclear receptors like Hepatocyte Nuclear Factor 4α (HNF4α) and Retinoic Acid Receptor (RAR).[7][11][12]
Caption: Med25 bridges DNA-bound activators to the Pol II machinery.
Key Interaction Partners of Med25
Med25 acts as a versatile platform, interacting with a wide range of transcription factors across different species and biological pathways. This multifunctionality is central to its role in integrating diverse signals.
In Plants (Arabidopsis thaliana):
-
Jasmonate (JA) Signaling: Med25 is a master regulator of JA signaling, interacting with activators like MYC2, MYC3, MYC4, and AP2/ERF TFs (e.g., ORA59, ERF1), as well as JAZ protein repressors.[1][5][13]
-
Abscisic Acid (ABA) Signaling: It negatively regulates ABA responses by interacting with the bZIP transcription factor ABI5.[2][6]
-
Stress Responses: Med25 interacts with TFs involved in abiotic stress, such as DREB2A, ZFHD1, and MYB-Like factors, regulating tolerance to salt and drought.[1]
-
Thermomorphogenesis: Med25 interacts with PHYTOCHROME INTERACTING FACTOR 4 (PIF4) and the histone deacetylase HDA9 to regulate temperature-induced hypocotyl elongation.[3]
In Humans:
-
Nuclear Receptors: Med25 is a critical coactivator for several nuclear receptors. It binds to Hepatocyte Nuclear Factor 4α (HNF4α), which is essential for insulin secretion in pancreatic β-cells.[11][14] It also interacts with the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) in a ligand-dependent manner.[7][12]
-
Viral Activators: The archetypal viral activator VP16 from Herpes Simplex Virus targets the Med25 ACID domain to stimulate transcription.[8][9]
-
Ets Transcription Factors: Members of the PEA3 subfamily of Ets factors, such as ERM, bind to the Med25 ACID domain to drive the expression of target genes like MMP-1.[15]
Quantitative Data on Med25 Interactions
The binding affinities between Med25 and its interaction partners have been quantified in several studies, providing insight into the strength and dynamics of these complexes. These interactions are typically in the nanomolar to low micromolar range, characteristic of specific but often transient regulatory interactions.
| Interacting Partner | Med25 Domain | Method | Dissociation Constant (Kd) / IC50 | Organism |
| Dreb2a (TF) | ACID (551-680) | Surface Plasmon Resonance (SPR) | ~1 µM | Arabidopsis thaliana |
| VP16 H1 (Viral Activator) | ACID | Isothermal Titration Calorimetry (ITC) | 1.6 µM | Human |
| VP16 H1 + H2 | ACID | Isothermal Titration Calorimetry (ITC) | 50 nM | Human |
| ERM (38-68 peptide) | ACID/PTOV | Isothermal Titration Calorimetry (ITC) | 543 ± 40 nM | Human |
| ATF6α (TF) | AcID | Competitive Fluorescence Polarization | Ki (from IC50) values in nM range for inhibitors | Human |
Data compiled from references 13, 16, 18.
Experimental Protocols for Studying Med25
Elucidating the function of Med25 requires a combination of in vitro and in vivo techniques to probe protein-protein and protein-DNA interactions.
Co-Immunoprecipitation (Co-IP) to Verify Protein Interactions
Co-IP is used to demonstrate that two proteins, such as Med25 and a putative transcription factor partner, interact within the cell.
Principle: An antibody specific to a "bait" protein (e.g., MYC2) is used to pull it out of a cell lysate. If a "prey" protein (Med25) is bound to the bait, it will be pulled down as well and can be detected by Western blotting.[16][17]
Detailed Methodology:
-
Cell Lysis: Harvest cells (e.g., plant protoplasts or human cell lines) and lyse them in a non-denaturing IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with protease inhibitors).[18][19]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to the bait protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight with gentle rotation at 4°C.[18][20]
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[18]
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack) and wash them 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins.[20]
-
Elution: Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins and denature them.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the prey protein (Med25).
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Chromatin Immunoprecipitation (ChIP-seq) to Map Genomic Binding
ChIP followed by high-throughput sequencing (ChIP-seq) is used to identify the specific DNA regions where Med25 (or an interacting TF) is bound across the entire genome.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody against the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced.[21][22][23]
Detailed Methodology:
-
Cross-linking: Treat live cells with 1% formaldehyde for 10 minutes at room temperature to covalently cross-link proteins to DNA. Quench the reaction with glycine.[24][25]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-700 bp using sonication or enzymatic digestion (e.g., MNase).[21][22]
-
Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody against Med25 overnight at 4°C. Capture the antibody-chromatin complexes using Protein A/G beads.[21]
-
Washing: Perform a series of stringent washes (using buffers with increasing salt concentration and detergents) to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or silica spin columns.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments and perform high-throughput sequencing. The resulting reads are mapped to a reference genome to identify binding sites.
Role in Disease and Potential for Drug Development
Given its central role in gene regulation, dysfunction in Med25 is linked to human diseases.
-
MODY1 Diabetes: Mutations in HNF4α that disrupt its interaction with Med25 can lead to Maturity Onset Diabetes of the Young 1 (MODY1), characterized by impaired insulin secretion.[11][14]
-
Cancer: As a coactivator for oncogenic transcription factors like the PEA3/Ets family, Med25 is implicated in cancers where these factors are overexpressed.[15]
-
Neurological Disorders: Mutations in the MED25 gene have been associated with Charcot-Marie-Tooth disease, an inherited neurological disorder affecting peripheral nerves.[26]
The specific and critical interactions mediated by the Med25 ACID domain make it an attractive target for therapeutic intervention. Developing small molecules or peptidomimetics that can selectively disrupt the binding of a specific transcription factor to Med25 could offer a novel strategy for treating diseases driven by transcriptional dysregulation.[27] For example, inhibiting the Med25-HNF4α interaction could be explored for metabolic disorders, while blocking its engagement with oncogenic TFs presents a potential avenue for cancer therapy.
References
- 1. Frontiers | The Multitalented MEDIATOR25 [frontiersin.org]
- 2. The Arabidopsis mediator subunit MED25 differentially regulates jasmonate and abscisic acid signaling through interacting with the MYC2 and ABI5 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. uniprot.org [uniprot.org]
- 5. Mechanisms of Mediator complex action in transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. embopress.org [embopress.org]
- 8. Structure and VP16 binding of the Mediator Med25 activator interaction domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. MED25 connects enhancer-promoter looping and MYC2-dependent activation of jasmonate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MED25 is a mediator component of HNF4α-driven transcription leading to insulin secretion in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MED25 is distinct from TRAP220/MED1 in cooperating with CBP for retinoid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MEDIATOR25 Acts as an Integrative Hub for the Regulation of Jasmonate-Responsive Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MED25 Is a Mediator Component of HNF4α-Driven Transcription Leading to Insulin Secretion in Pancreatic Beta-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mediator complex subunit MED25 is targeted by the N-terminal transactivation domain of the PEA3 group members - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 17. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 18. assaygenie.com [assaygenie.com]
- 19. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 23. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ChIP-seq [protocols.io]
- 25. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. uniprot.org [uniprot.org]
- 27. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of LPPM-8: A Potent Disruptor of Mediator Complex Biology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Mediator complex is a crucial multi-protein assembly that acts as a central hub for transcriptional regulation in eukaryotes.[1][2][3] It integrates signals from DNA-binding transcription factors to RNA polymerase II (Pol II), thereby controlling the expression of a vast array of genes.[4][5] The intricate network of protein-protein interactions (PPIs) within and involving the Mediator complex presents a rich landscape for therapeutic intervention. This guide focuses on LPPM-8, a novel lipopeptidomimetic that has emerged as a selective inhibitor of the Mediator subunit Med25, offering a powerful tool to probe Mediator biology and a potential starting point for the development of new therapeutics.[6][7]
The Mediator Complex: A Master Regulator of Transcription
The Mediator complex is a large, structurally dynamic assembly of approximately 30 subunits organized into four distinct modules: the Head, Middle, Tail, and a dissociable Kinase module.[1][3][8] The Head and Middle modules interact directly with Pol II, while the Tail module primarily engages with gene-specific transcription factors.[9] The Kinase module, which includes CDK8, can reversibly associate with the core Mediator complex to modulate its activity.[8] The Med14 subunit serves as a scaffold, connecting the Head, Middle, and Tail modules.[1][4]
Med25, a subunit of the Tail module, functions as a critical coactivator for a variety of transcription factors through its Activator Interaction Domain (AcID).[6][10] The Med25 AcID possesses two distinct binding surfaces, designated H1 and H2, which recognize the activation domains of different transcription factors.[6][10] For instance, the ETV/PEA3 family of transcription activators engages the H1 surface, while activators like ATF6α interact with the H2 binding face.[6] This dual binding capability allows Med25 to integrate multiple signaling inputs.
This compound: A Selective Inhibitor of the Med25-Activator Interaction
This compound is a synthetic lipopeptidomimetic designed to mimic transcriptional activation domains.[6][7] It is a heptameric peptide with a medium-chain, branched fatty acid attached to its N-terminus.[6][7] This lipid modification significantly enhances its binding affinity and selectivity for Med25.[6]
Mechanism of Action
This compound functions as an orthosteric and allosteric inhibitor of Med25 PPIs.[6] It directly binds to the H2 face of the Med25 AcID, the same site engaged by transcriptional activators such as ATF6α.[6] This direct binding competitively inhibits the interaction of H2-binding activators. Furthermore, the binding of this compound to the H2 face induces conformational changes in the Med25 AcID that allosterically inhibit the binding of transcription factors to the distal H1 face, such as the ETV/PEA3 family of activators.[6][10] This dual inhibitory mechanism makes this compound a potent disruptor of Med25-dependent gene transcription.
Quantitative Analysis of this compound Activity
The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target Interaction | Assay Type | Ki (μM) | Reference |
| This compound vs. Med25 AcID · ATF6α | Competitive Fluorescence Polarization | 4 | [7] |
| Target | Assay Type | IC50 (μM) | Selectivity (fold) vs. Med25 | Reference |
| Med25 AcID · ATF6α | Competitive Fluorescence Polarization | 4.2 | - | [11] |
| CBP KIX · MLL/Myb | Competitive Fluorescence Polarization | > 300 | > 71 | [11] |
| CBP KIX · pKID | Competitive Fluorescence Polarization | > 300 | > 71 | [11] |
| CBP TAZ1 · HIF1α | Competitive Fluorescence Polarization | > 300 | > 71 | [11] |
| ARC105 · SREBP1a | Competitive Fluorescence Polarization | 25 | 6 | [11] |
| CBP IBiD · ACTR | Competitive Fluorescence Polarization | > 300 | > 71 | [11] |
| Cell Line | Treatment | Target Gene | Assay | Result | Reference |
| VARI068 (Triple-Negative Breast Cancer) | This compound | MMP2 (Med25·ETV5-dependent) | qPCR | Dose-dependent decrease in transcript levels | [6][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols used in the study of this compound.
Competitive Fluorescence Polarization Assay
This assay is used to determine the binding affinity of this compound to the Med25 AcID by measuring the displacement of a fluorescently labeled probe.
-
Reagents: Purified Med25 AcID protein, a fluorescently labeled peptide probe known to bind Med25 (e.g., a fluorescein-labeled ATF6α peptide), and this compound.
-
Procedure:
-
A constant concentration of Med25 AcID and the fluorescent probe are incubated together to form a complex, resulting in a high fluorescence polarization value.
-
Increasing concentrations of this compound are added to the complex.
-
As this compound binds to Med25 AcID and displaces the fluorescent probe, the polarization value decreases.
-
The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of this compound.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Quantitative Real-Time PCR (qPCR)
This technique is used to measure the effect of this compound on the expression of Med25-dependent genes.
-
Cell Culture and Treatment: VARI068 cells are cultured under standard conditions and then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up using a master mix containing a fluorescent dye (e.g., SYBR Green), gene-specific primers for the target gene (e.g., MMP2) and a reference gene (e.g., RPL19), and the cDNA template.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct engagement of this compound with Med25 within the cellular environment.
-
Cell Lysate Preparation: VARI068 cells are harvested, and nuclear extracts are prepared.
-
Treatment: The nuclear extracts are treated with this compound or a vehicle control.
-
Thermal Challenge: The treated lysates are divided into aliquots and heated to a range of temperatures.
-
Protein Separation and Detection: The soluble fraction of the lysate from each temperature is separated by SDS-PAGE and analyzed by Western blotting using an antibody specific for Med25.
-
Data Analysis: An increase in the thermal stability of Med25 in the presence of this compound (i.e., more Med25 remains in the soluble fraction at higher temperatures) indicates direct target engagement.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key interactions and experimental workflows related to this compound and the Mediator complex.
References
- 1. protein.bio.msu.ru [protein.bio.msu.ru]
- 2. The complex structure and function of Mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mediator (coactivator) - Wikipedia [en.wikipedia.org]
- 4. The complex structure and function of Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovered.ed.ac.uk [discovered.ed.ac.uk]
- 6. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Origins and Activity of the Mediator Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
The Therapeutic Potential of TRPM8 in Oncology: A Technical Guide
An In-depth Exploration of the Transient Receptor Potential Melastatin 8 Channel as a Novel Target in Cancer Therapy
The Transient Receptor Potential Melastatin 8 (TRPM8), a non-selective cation channel, is emerging as a significant molecular player in the landscape of oncology.[1][2][3][4] Predominantly known for its role in thermosensation, particularly the detection of cold temperatures, emerging evidence has revealed its aberrant expression and multifaceted roles in the proliferation, survival, and invasion of various cancer cells. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the therapeutic potential of targeting TRPM8 in cancer. It delves into the core biology of TRPM8 in malignancy, summarizes quantitative data on its pharmacological modulation, provides detailed experimental protocols for its study, and visualizes key signaling pathways and experimental workflows.
The Dichotomous Role of TRPM8 in Cancer Biology
The expression of TRPM8 is frequently altered in cancerous tissues compared to their normal counterparts. However, its role as a tumor promoter or suppressor appears to be highly dependent on the specific cancer type and stage.
In several malignancies, including prostate, breast, lung, and colorectal cancers, high levels of TRPM8 expression have been observed.[5] Clinicopathological analyses have often correlated TRPM8 overexpression with tumor progression and, in some cases, with poorer patient survival. Conversely, in other contexts, such as hepatocellular carcinoma, higher TRPM8 expression has been associated with a tumor-suppressive role and improved survival outcomes.[6] This dual functionality underscores the complexity of TRPM8 signaling in cancer and highlights the need for a nuanced, context-dependent approach to its therapeutic targeting.
The primary function of TRPM8 as a calcium-permeable ion channel is central to its role in cancer.[7] Activation of TRPM8 leads to an influx of calcium ions into the cell, which can modulate a variety of downstream signaling pathways that govern critical cellular processes such as proliferation, migration, and apoptosis.[7]
Pharmacological Modulation of TRPM8 in Cancer
The tractability of TRPM8 as a therapeutic target lies in its accessibility to pharmacological modulation by both agonists and antagonists. A growing body of preclinical research has demonstrated the potential of these modulators in cancer therapy, either as standalone agents or in combination with existing treatments.
TRPM8 Agonists
Activation of TRPM8 by agonists has shown promise in inducing cytotoxicity in certain cancer cells. This is often attributed to calcium overload, which can trigger apoptotic pathways. The synergistic effect of TRPM8 agonists with conventional chemotherapy is a particularly promising avenue of investigation.[5]
| Agonist | Cancer Cell Line | Effect | IC50 / Effective Concentration | Reference |
| Menthol | A-375 (Melanoma) | Cytotoxicity | IC50: 11.8 µM | [8] |
| G-361 (Melanoma) | Increased intracellular Ca2+, cytotoxicity | Dose-dependent | [9] | |
| T24 (Bladder Cancer) | Increased intracellular Ca2+, cell death | Dose-dependent | [9] | |
| LNCaP (Prostate) | Decreased G0/G1 phase | 50 µM | ||
| DU145 (Prostate) | Decreased cell viability, oxidative stress | 50-500 µM | [10] | |
| D-3263 | TRAMP-C1 & TRAMP-C2 (Mouse Prostate Cancer) | Enhances pro-apoptotic activity of enzalutamide and docetaxel | Not specified | [11] |
| Various (Breast, Lung, Colon, Prostate) | Synergistic lethal effect with chemotherapy | Not specified | [5] | |
| Icilin | CHO-TRPM8 | Ca2+ influx | EC50: 125 ± 30 nM | [12] |
TRPM8 Antagonists
In cancers where TRPM8 activity promotes proliferation and metastasis, its inhibition by antagonists presents a logical therapeutic strategy. Antagonists can block the downstream signaling pathways that drive tumor progression.
| Antagonist | Cancer Cell Line | Effect | IC50 | Reference |
| AMTB | Osteosarcoma cell lines | Decreased cell proliferation and migration, promotes apoptosis | Not specified | [3] |
| Breast Cancer cell lines | Reduced proliferation and migration (potentially off-target) | Not specified | [13] | |
| BCTC | Bladder Cancer cells | Reduction in cell viability, proliferation, and migration | Not specified | [3] |
| A-375 (Melanoma) | Abolished menthol-induced cytotoxicity | Not specified | [9] | |
| Compound 4 | LNCaP (Prostate) | TRPM8 antagonist | 204-340 nM | [6] |
| Compound 5 | LNCaP (Prostate) | TRPM8 antagonist | 204-340 nM | [6] |
| Compound 9 | LNCaP (Prostate) | TRPM8 antagonist | 5.0 µM | [6] |
| Compound 14 (BB 0322703) | HEK-TRPM8 | TRPM8 inhibitor | 0.25 µM | [14] |
| Compound 15 (BB 0322720) | HEK-TRPM8 | TRPM8 inhibitor | 0.22 µM | [14] |
Key Signaling Pathways Involving TRPM8 in Cancer
The cellular consequences of TRPM8 activation or inhibition are mediated by its influence on key intracellular signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of TRPM8-targeted therapies and for identifying potential biomarkers of response.
AKT/GSK-3β Signaling Pathway
In several cancers, including bladder, breast, and bone cancer, TRPM8 has been shown to modulate the AKT/GSK-3β signaling pathway.[3] Activation of TRPM8 can lead to the phosphorylation and activation of AKT, which in turn phosphorylates and inactivates GSK-3β. This can result in the stabilization of proteins like Snail and an increase in the expression of mesenchymal markers such as vimentin, while decreasing epithelial markers like E-cadherin, thereby promoting epithelial-mesenchymal transition (EMT) and metastasis.[3]
ERK and FAK Signaling
In osteosarcoma, TRPM8-mediated proliferation, migration, and invasion are associated with the activation of the Extracellular signal-Regulated Kinase (ERK) and Focal Adhesion Kinase (FAK). FAK is a key component of focal adhesions and its activation is crucial for cell motility. ERK is a downstream effector of many growth factor signaling pathways and plays a central role in cell proliferation.
Experimental Protocols for Studying TRPM8 in Cancer
Robust and reproducible experimental protocols are fundamental to advancing our understanding of TRPM8 in cancer. This section provides detailed methodologies for key assays used to investigate the function and therapeutic potential of TRPM8.
Calcium Imaging Assay to Measure TRPM8 Activity
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM8 modulators using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cancer cell line of interest (adherent or suspension)
-
Complete cell culture medium
-
Physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, HHBS)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye extrusion)
-
TRPM8 agonist (e.g., Menthol, Icilin, D-3263)
-
TRPM8 antagonist (e.g., AMTB, BCTC)
-
Positive control (e.g., Ionomycin)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope with appropriate filters (Ex/Em ≈ 490/525 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in an 80-100% confluent monolayer on the day of the experiment. For non-adherent cells, use poly-D lysine coated plates to facilitate attachment.
-
Dye Loading Solution Preparation: Prepare a fresh loading solution containing Fluo-4 AM in the physiological buffer. A typical final concentration of Fluo-4 AM is 1-5 µM. If using, also add Pluronic F-127 (e.g., 0.02%) and Probenecid (e.g., 2.5 mM).
-
Cell Loading: Remove the culture medium from the wells and wash once with the physiological buffer. Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes, protected from light.
-
Washing: After incubation, gently remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.
-
Baseline Fluorescence Measurement: Add fresh physiological buffer to each well. Measure the baseline fluorescence (F0) using the fluorescence microplate reader or microscope.
-
Compound Addition and Measurement: Add the TRPM8 agonist or antagonist at the desired concentration. Immediately begin continuous fluorescence measurements for a defined period (e.g., 5-10 minutes) to capture the calcium influx.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence after compound addition. The data is often presented as the ratio ΔF/F0.
Transwell Migration Assay
This assay is used to assess the effect of TRPM8 modulation on cancer cell migration.
Materials:
-
Transwell inserts (typically with 8 µm pore size membranes)
-
24-well plates
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum as a chemoattractant)
-
TRPM8 agonist or antagonist
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours. On the day of the assay, trypsinize and resuspend the cells in serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. In the lower chamber of each well, add complete medium (containing serum) as a chemoattractant.
-
Cell Seeding: Seed the starved cells into the upper chamber of the Transwell insert in serum-free medium. If testing the effect of a TRPM8 modulator, add it to the upper chamber with the cells.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration but not proliferation (typically 6-24 hours, depending on the cell line).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the membrane.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixing solution for 15-20 minutes. After fixation, stain the cells with crystal violet for 20-30 minutes.
-
Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of TRPM8-targeted therapies using a subcutaneous xenograft model in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line of interest
-
Cell culture medium and PBS
-
Matrigel (optional, to support tumor growth)
-
TRPM8 modulator formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the cancer cells and harvest them during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them at the desired concentration (e.g., 1-10 x 10⁶ cells in 100-200 µL). If using, mix the cell suspension with Matrigel on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Monitor the health and body weight of the mice regularly.
-
Treatment Administration: Once the tumors have reached the desired size, randomize the mice into treatment and control groups. Administer the TRPM8 modulator or vehicle control according to the predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, western blotting).
Conclusion and Future Directions
The investigation into the role of TRPM8 in cancer is a rapidly evolving field with significant therapeutic potential. The dual nature of its function across different cancer types necessitates a thorough understanding of the underlying molecular mechanisms to guide the development of effective and specific TRPM8-targeted therapies. The data and protocols presented in this guide offer a foundational resource for researchers to explore the complexities of TRPM8 signaling and to evaluate the preclinical efficacy of novel TRPM8 modulators.
Future research should focus on:
-
Elucidating the context-dependent signaling pathways that determine the pro- or anti-tumorigenic role of TRPM8.
-
Identifying predictive biomarkers to select patients who are most likely to respond to TRPM8-targeted therapies.
-
Developing more potent and selective TRPM8 modulators with favorable pharmacokinetic and safety profiles.
-
Investigating the efficacy of combining TRPM8-targeted agents with other cancer therapies, such as immunotherapy and other targeted drugs.
By addressing these key areas, the scientific community can pave the way for the clinical translation of TRPM8-based therapeutics and potentially offer new hope for patients with a variety of cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Therapeutic potential of TRPM8 antagonists in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 8. Dose-dependent cytotoxic effects of menthol on human malignant melanoma A-375 cells: correlation with TRPM8 transcript expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of TRPM8 channels in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Menthol evokes Ca2+ signals and induces oxidative stress independently of the presence of TRPM8 (menthol) receptor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of LPPM-8 with the Med25 Activator Interaction Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mediator complex is a crucial multiprotein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a central role in the regulation of eukaryotic gene expression.[1][2] One of its subunits, MED25, is a key interaction hub for various transcriptional activators.[1][3] The Activator Interaction Domain (ACID) of MED25 is a particularly important region that binds to the transactivation domains (TADs) of numerous transcription factors, including viral proteins like VP16 and cellular factors such as ETV5 and ATF6α.[3][4][5] The MED25 ACID contains two distinct binding surfaces, termed H1 and H2, which are allosterically connected and recognize different classes of activators.[5][6]
The development of molecules that can selectively modulate these protein-protein interactions (PPIs) is of significant interest for both basic research and therapeutic applications. LPPM-8, a heptameric lipopeptidomimetic, has emerged as a potent and selective inhibitor of the MED25-activator PPIs.[5][7] This technical guide provides a comprehensive overview of the interaction between this compound and the Med25 activator interaction domain, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and inhibitory activity of this compound and its analogs against the Med25 ACID.
| Compound | Target Complex | Ki (μM) | IC50 (μM) | Notes |
| This compound | Med25 ACID · ATF6α | 4 | ~10 | Incorporation of a medium-chain, branched fatty acid increases affinity >20-fold.[5][7][8] |
| Parent Peptide | Med25 ACID · ATF6α | >100 | >100 | The peptide without the lipid modification shows weak activity.[5][7] |
| This compound (E1A) | Med25 ACID · ATF6α | ~16 | - | Mutation of the N-terminal Glutamic acid reduces potency.[5] |
| This compound (D2A) | Med25 ACID · ATF6α | ~8 | - | Mutation of Aspartic acid at position 2 has a smaller effect on potency.[5] |
| This compound (L3A) | Med25 ACID · ATF6α | >100 | - | Leucine at position 3 is critical for binding.[5] |
| This compound (L4A) | Med25 ACID · ATF6α | >100 | - | Leucine at position 4 is critical for binding.[5] |
| This compound (L5A) | Med25 ACID · ATF6α | ~8 | - | Leucine at position 5 has a minimal effect on inhibition.[5] |
| This compound (L6A) | Med25 ACID · ATF6α | ~8 | - | Leucine at position 6 has a minimal effect on inhibition.[5] |
| This compound (V7A) | Med25 ACID · ATF6α | ~4 | - | Valine at position 7 has the least impact on inhibition.[5] |
| Compound | Target Coactivator Complex | IC50 (μM) | Selectivity Notes |
| This compound | Med25 ACID · ATF6α | ~10 | Potent inhibitor.[9] |
| This compound | CBP KIX · MLL | >300 | Demonstrates high selectivity for Med25 over other coactivators.[5][9] |
| This compound | CBP KIX · Myb | >300 | Demonstrates high selectivity for Med25 over other coactivators.[5][6] |
| This compound | CBP KIX · pKID | >300 | Demonstrates high selectivity for Med25 over other coactivators.[5][9] |
| This compound | CBP IBiD · ACTR | >300 | Demonstrates high selectivity for Med25 over other coactivators.[5][9] |
Signaling and Interaction Pathways
The following diagrams illustrate the molecular interactions and the proposed mechanism of action for this compound.
Caption: this compound competitively inhibits the binding of transcriptional activators to the MED25 ACID.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the this compound and Med25 interaction are provided below.
Competitive Fluorescence Polarization (FP) Assay
This assay is used to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a fluorescently labeled activator peptide from the Med25 ACID.
a. Materials:
-
Purified recombinant Med25 ACID protein.
-
Fluorescein-labeled activator peptide (e.g., FITC-ATF6α).
-
This compound and its analogs.
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, 10% Glycerol.[10]
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
b. Protocol:
-
Prepare a solution of the Med25 ACID and the FITC-labeled activator peptide in the assay buffer at concentrations that result in approximately 50% binding. This is typically determined through a prior direct binding titration.[9]
-
Serially dilute this compound or its analogs in the assay buffer.
-
In a 384-well plate, add the Med25 ACID/FITC-peptide complex.
-
Add the serially diluted this compound to the wells. Include a control with no inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 516.5 nm emission).[10]
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation or a published Ki calculator, taking into account the Kd of the FITC-peptide for Med25 ACID.[5][9]
Caption: Workflow for determining the inhibitory constant of this compound using a competitive FP assay.
Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy
HSQC NMR is used to map the binding site of this compound on the Med25 ACID by observing chemical shift perturbations (CSPs) of the protein's backbone amides upon ligand binding.
a. Materials:
-
15N-labeled or 13C,15N-labeled Med25 ACID.
-
Unlabeled this compound.
-
NMR Buffer: A suitable buffer for NMR, e.g., phosphate-buffered saline (PBS) in D2O.
-
NMR spectrometer with a cryoprobe.
b. Protocol:
-
Prepare a sample of 15N-labeled Med25 ACID in NMR buffer.
-
Acquire a 1H-15N HSQC spectrum of the free Med25 ACID. This serves as the reference spectrum.
-
Prepare a stock solution of this compound in the same NMR buffer.
-
Titrate small aliquots of the this compound stock solution into the Med25 ACID sample.
-
Acquire a 1H-15N HSQC spectrum after each addition of this compound.[5]
-
Overlay the spectra from the titration points with the reference spectrum.
-
Analyze the chemical shift perturbations (CSPs) for each backbone amide resonance. The magnitude of the CSP is calculated using a weighted average of the 1H and 15N chemical shift changes.
-
Map the residues with significant CSPs onto the three-dimensional structure of the Med25 ACID (e.g., PDB ID 2XNF) to identify the binding interface.[5][6] Residues with CSPs above a certain threshold (e.g., >0.02 ppm) are considered to be in or near the binding site.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of this compound with the full-length Med25 protein in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.
a. Materials:
-
Cell line expressing Med25 (e.g., VARI068 triple-negative breast cancer cells).[6]
-
This compound.
-
DMSO (vehicle control).
-
Lysis buffer.
-
Equipment for heating samples (e.g., PCR thermocycler).
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-Med25 antibody, secondary antibody, and detection reagents).
b. Protocol:
-
Culture the cells to the desired confluency.
-
Treat the cells with this compound or DMSO for a specified time.
-
Harvest the cells and prepare a cell lysate.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures for a set time (e.g., 3 minutes).[6]
-
Centrifuge the heated samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Med25 in each sample by Western blotting using an anti-Med25 antibody.
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble Med25 as a function of temperature for both the this compound treated and DMSO control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[6]
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the effect of this compound on the expression of Med25-dependent genes.
a. Materials:
-
Cell line with known Med25-dependent gene expression (e.g., VARI068 cells for the MMP2 gene).[5]
-
This compound.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for the target gene (e.g., MMP2) and a reference gene (e.g., RPL19).[5]
-
qPCR instrument.
b. Protocol:
-
Treat the cells with different concentrations of this compound for a specified time.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using the cDNA, primers for the target and reference genes, and the qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the reference gene.
-
A decrease in the transcript levels of the Med25-dependent gene in the presence of this compound indicates functional inhibition of the Med25-activator interaction in cells.[5]
Conclusion
This compound is a valuable chemical probe for studying the biology of the Mediator complex and a promising starting point for the development of therapeutics targeting transcription.[5][7] This lipopeptidomimetic selectively and potently inhibits the interaction between transcriptional activators and the H2 face of the Med25 ACID.[5][6] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms of this compound and to discover and characterize new modulators of Med25-dependent transcription. The combination of biophysical, structural, and cell-based assays is essential for a comprehensive understanding of this important class of protein-protein interaction inhibitors.
References
- 1. Frontiers | The Multitalented MEDIATOR25 [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure and VP16 binding of the Mediator Med25 activator interaction domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Protein–protein interactions between jasmonate-related master regulator MYC and transcriptional mediator MED25 depend on a short binding domain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipopeptidomimetic Nature of LPPM-8
Authored for: Researchers, Scientists, and Drug Development Professionals
November 19, 2025
Abstract
The modulation of protein-protein interactions (PPIs) within the transcriptional machinery presents a compelling strategy for therapeutic intervention in various diseases, including cancer. Transcriptional coactivators, which bridge transcription factors and the general transcriptional apparatus, are particularly attractive targets. However, the development of potent and selective inhibitors has been a significant challenge. This technical guide delves into the core characteristics of LPPM-8, a novel lipopeptidomimetic designed as a selective inhibitor of the transcriptional coactivator Med25. We will explore its mechanism of action, present key quantitative data derived from biophysical and cellular assays, provide detailed experimental protocols, and visualize its functional pathways. This compound serves as a powerful case study in the strategic design of lipopeptidomimetics to effectively disrupt coactivator-activator PPIs.[1][2]
Core Concept: The Lipopeptidomimetic Strategy
Short amphipathic peptides can mimic native transcriptional activation domains (TADs) to bind coactivators, but they often suffer from modest affinity and poor selectivity.[2][3] The lipopeptidomimetic approach enhances the potency of these peptides by incorporating a lipid moiety. In the case of this compound, a heptameric peptide was modified with a medium-chain, branched fatty acid at its N-terminus.[1][2][4] This single modification was shown to increase the affinity for the coactivator Med25 by over 20-fold, transforming a weak binder into an effective inhibitor.[2][3] The lipid structure, peptide sequence, and C-terminal functionalization are all critical components that influence the structural propensity and inhibitory effectiveness of this compound.[2]
Mechanism of Action of this compound
This compound functions as a selective inhibitor of the Med25 subunit of the Mediator complex.[4] The Mediator complex is a crucial molecular bridge that connects gene-specific transcriptional activators to the RNA polymerase II machinery, thereby initiating transcription.[3] Med25, through its Activator Interaction Domain (AcID), provides two distinct binding surfaces (H1 and H2) for various activators, including ATF6α (stress response) and the ETV/PEA3 family (cell migration and motility).[1][5]
This compound exerts its inhibitory effect through a mixed allosteric and orthosteric mechanism.[1] It directly binds to the H2 face of the Med25 AcID.[1][2][3] This interaction physically blocks, or orthosterically inhibits, the binding of TADs that also engage the H2 face, such as ATF6α.[1][5] Concurrently, the binding of this compound to the H2 face induces conformational changes in the protein domain that allosterically inhibit the binding of activators that use the H1 face, such as the ETV/PEA3 family of transcription factors.[1] In cellular models of triple-negative breast cancer, this disruption of Med25-activator PPIs leads to the downregulation of Med25-dependent genes.[2][3]
Caption: Mechanism of this compound inhibiting Med25-mediated transcription.
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized through various biochemical and biophysical assays. The data below is summarized from published studies.
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Target Interaction | Assay Type | Metric | Value | Citation |
|---|---|---|---|---|
| This compound vs. Med25 AcID | Competitive FP | Ki | 4 µM | [2][3] |
| Unmodified Peptide vs. Med25 AcID | Competitive FP | Ki | >100 µM | [2][3] |
| This compound vs. Med25 AcID · ATF6α | Competitive FP | IC50 | Reported | [3] |
| This compound vs. CBP KIX · Myb | Competitive FP | IC50 | >300 µM | [3] |
| This compound vs. ARC105 · SREBP1a | Competitive FP | IC50 | Reported | [3] |
| this compound vs. CBP IBiD · ACTR | Competitive FP | IC50 | Reported |[3] |
Table 2: Biophysical Characterization of this compound Target Engagement
| Experiment | Analyte | Metric | Observation | Citation |
|---|---|---|---|---|
| Differential Scanning Fluorimetry | 8 µM Med25 AcID + 5 eq. This compound | ΔTm | Increase in melting temperature, confirming direct binding. | [1][3] |
| 1H, 15N-HSQC NMR | Med25 AcID + 1.1 eq. This compound | CSPs | Perturbations >0.0851 ppm observed on H2 face residues. | [1] |
| 1H, 13C-HSQC NMR | Med25 AcID + 1.1 eq. This compound | CSPs | Perturbations observed for residues L406, L514, L525. | [1][3] |
| Cellular Thermal Shift Assay | VARI068 nuclear extracts + 25 µM this compound | Thermal Stabilization | Increased Med25 band intensity, confirming target engagement in cells. |[3] |
Table 3: Cellular Activity of this compound
| Cell Line | Treatment | Target Gene | Assay | Result | Citation |
|---|---|---|---|---|---|
| VARI068 (TNBC) | This compound (10 and 20 µM) | MMP2 | qPCR | Dose-dependent decrease in MMP2 transcript levels. | [1][3] |
| VARI068 (TNBC) | LPPM-9 (control) | MMP2 | qPCR | No significant change in MMP2 transcript levels. |[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the characterization of this compound.
Competitive Fluorescence Polarization (FP) Assay
-
Objective: To determine the inhibitory potency (IC50) and binding affinity (Ki) of this compound against Med25-activator PPIs.
-
Principle: This assay measures the change in polarization of fluorescently labeled tracer molecules. A small, fluorescently labeled peptide (tracer) that binds to Med25 will tumble slowly and have a high polarization value. When an unlabeled competitor like this compound is introduced, it displaces the tracer, which then tumbles faster, resulting in a lower polarization signal.
-
General Procedure:
-
A pre-incubated complex of Med25 AcID and a fluorescently labeled tracer peptide (e.g., derived from ATF6α) is prepared.
-
Serial dilutions of this compound are added to the complex in a multi-well plate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
IC50 values are calculated by fitting the resulting dose-response curve. Ki values are then derived from the IC50 using the Cheng-Prusoff equation or similar models.[3]
-
Differential Scanning Fluorimetry (DSF)
-
Objective: To confirm the direct binding of this compound to Med25 AcID and assess its stabilizing effect.
-
Principle: DSF monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., Sypro Orange) that binds to exposed hydrophobic regions. As the protein unfolds with increasing temperature, the dye binds and its fluorescence increases. Ligand binding typically stabilizes the protein, shifting the unfolding curve and increasing the melting temperature (Tm).
-
General Procedure:
-
A solution containing purified Med25 AcID protein and Sypro Orange dye is prepared.
-
This compound (or DMSO control) is added to the protein solution.
-
The temperature is gradually increased in a real-time PCR instrument, and fluorescence is monitored at each step.
-
The melting temperature (Tm) is determined from the midpoint of the unfolding transition. The change in melting temperature (ΔTm) is calculated relative to the unbound control.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To map the binding interface of this compound on the Med25 AcID.
-
Principle: Heteronuclear Single Quantum Coherence (HSQC) experiments correlate the chemical shifts of a proton with its attached heteronucleus (15N or 13C). Each peak in the spectrum corresponds to a specific amino acid residue. When a ligand binds, residues at the binding interface and those affected allosterically experience a change in their chemical environment, causing their corresponding peaks to shift (a chemical shift perturbation, or CSP).
-
General Procedure:
-
A solution of isotopically labeled (15N and/or 13C) Med25 AcID is prepared.
-
A baseline HSQC spectrum of the free protein is acquired.
-
Aliquots of unlabeled this compound are titrated into the protein sample.
-
An HSQC spectrum is acquired after each addition.
-
The spectra are overlaid, and CSPs are calculated for each residue to identify the interaction site.[1][3]
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify that this compound engages with the full-length Med25 protein in a complex cellular environment.
-
Principle: This assay extends the principle of thermal stabilization to the cellular level. Cell extracts are treated with the compound and then heated to various temperatures. Stabilized target proteins will remain soluble at higher temperatures compared to their untreated counterparts.
-
General Procedure:
-
Nuclear extracts from VARI068 cells are prepared.
-
Extracts are treated with this compound (25 µM) or a DMSO vehicle control.
-
The samples are divided and heated to a range of temperatures.
-
After heating, samples are centrifuged to separate soluble and aggregated proteins.
-
The amount of soluble Med25 remaining in the supernatant at each temperature is quantified by Western blot.[3]
-
Quantitative PCR (qPCR)
-
Objective: To measure the functional consequence of this compound activity on the expression of a Med25-dependent gene.
-
Principle: qPCR is used to quantify the amount of a specific mRNA transcript. The expression level of a target gene (e.g., MMP2) is measured relative to a stable reference gene (e.g., RPL19) in cells treated with this compound versus control cells.
-
General Procedure:
-
VARI068 cells are treated with varying concentrations of this compound or a control compound.
-
After an incubation period, total RNA is extracted from the cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is used as a template for qPCR with primers specific for the target gene (MMP2) and a reference gene.
-
The relative transcript levels are calculated and normalized to the DMSO control.[1][3]
-
Visualized Workflows and Relationships
Caption: Experimental workflow for the development and validation of this compound.
Caption: Logical model of this compound's mixed inhibition mechanism.
References
- 1. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Initial Studies and Discovery of LPPM-8
Audience: Researchers, scientists, and drug development professionals.
Introduction
LPPM-8 is a novel lipopeptidomimetic that has emerged from studies targeting transcriptional coactivators. Specifically, it was developed as a potent and selective inhibitor of the protein-protein interactions (PPIs) mediated by the Med25 subunit of the Mediator complex.[1][2][3] The Mediator complex is a crucial component of the transcriptional machinery, bridging DNA-bound transcription factors and RNA polymerase II to regulate gene expression.[4] Med25, a subunit of this complex, serves as a key interaction hub for various transcriptional activators through its activator interaction domain (AcID).[1][5]
The discovery of this compound stemmed from the optimization of short amphipathic peptides that mimic transcriptional activation domains but often suffer from modest affinity and poor selectivity.[1][2] By incorporating a medium-chain, branched fatty acid to the N-terminus of a heptameric peptide, a significant enhancement in binding affinity for Med25 was achieved, leading to the identification of this compound.[1][2] This molecule has demonstrated the ability to selectively disrupt the interactions between Med25 and its partner transcription factors, thereby modulating the expression of Med25-dependent genes.[1][3] This technical guide provides a comprehensive overview of the initial studies and discovery of this compound, including its binding characteristics, mechanism of action, and the key experimental methodologies used in its characterization.
Data Presentation
The following tables summarize the quantitative data from the initial studies of this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Target Interaction | Ki (μM) | IC50 (μM) | Fold Selectivity for Med25 | Reference |
| Med25 AcID · ATF6α | 4 | - | - | [1][2] |
| Precursor Peptide | >100 | - | - | [1][2] |
| CBP KIX · MLL | - | >300 | >75 | [1] |
| CBP KIX · Myb | - | >300 | >75 | [1] |
| CBP KIX · pKID | - | >300 | >75 | [1] |
| CBP TAZ1 · HIF1α | - | >300 | >75 | [1] |
This table presents the binding affinity (Ki) of this compound for the Med25 Activator Interaction Domain (AcID) in complex with ATF6α, compared to its unlipidated precursor. It also shows the IC50 values against a panel of other coactivator-activator protein-protein interactions, demonstrating the selectivity of this compound for Med25. The fold selectivity is calculated relative to the Ki for Med25.
Table 2: Effect of this compound on Med25-Dependent Gene Expression
| Cell Line | Target Gene | Treatment | Concentration (μM) | Change in Transcript Levels | Reference |
| VARI068 (Triple-Negative Breast Cancer) | MMP2 | This compound | 25 | Decrease | [1][5] |
| VARI068 (Triple-Negative Breast Cancer) | MMP2 | LPPM-9 (negative control) | Increasing concentrations | No significant change | [1][5] |
This table summarizes the effect of this compound on the transcript levels of the Med25-dependent gene, Matrix Metallopeptidase 2 (MMP2), in a triple-negative breast cancer cell line. The data highlights the specific inhibitory effect of this compound compared to a negative control compound (LPPM-9).
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Caption: Signaling pathway of this compound action on Med25-mediated transcription.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial studies of this compound.
Competitive Fluorescence Polarization Assay for IC50 Determination
This assay is used to determine the concentration of this compound required to inhibit 50% of the binding between Med25 and a fluorescently labeled peptide derived from a known binding partner (e.g., ATF6α).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified Med25 AcID protein in an appropriate buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of the fluorescently labeled tracer peptide (e.g., FITC-ATF6α) in the same buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 384-well, low-volume, black, round-bottom plate, add the assay buffer.
-
Add the Med25 AcID protein to a final concentration determined by prior titration experiments to be in the linear range of the assay.
-
Add the FITC-labeled tracer peptide at a constant concentration (e.g., 10 nM).
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the competitive fluorescence polarization assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interaction
Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is used to identify the binding site of this compound on Med25 and to confirm direct interaction.
Methodology:
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled Med25 AcID protein.
-
Prepare a concentrated stock solution of the ¹⁵N-labeled Med25 AcID in an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, 1 mM DTT, 10% D₂O, pH 6.5).
-
Prepare a stock solution of unlabeled this compound in the same NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled Med25 AcID alone.
-
Perform a titration by adding increasing molar equivalents of this compound to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition of this compound.
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., NMRPipe).
-
Overlay the spectra from the titration points with the reference spectrum.
-
Analyze the chemical shift perturbations (CSPs) of the backbone amide resonances of Med25 AcID upon addition of this compound.
-
Map the residues with significant CSPs onto the three-dimensional structure of Med25 AcID to identify the binding interface.
-
Caption: Workflow for NMR spectroscopy of protein-ligand interaction.
Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Analysis
CD spectroscopy is employed to assess the secondary structure of this compound and related peptides to understand how their conformation influences their binding to Med25.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound and control peptides at a known concentration (e.g., 50 μM) in a suitable buffer, typically a low-salt buffer transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).
-
-
Instrument Setup:
-
Use a CD spectrometer equipped with a nitrogen purge.
-
Calibrate the instrument using a standard such as camphor-10-sulfonic acid.
-
-
Data Acquisition:
-
Place the sample in a quartz cuvette with a short path length (e.g., 1 mm).
-
Record the CD spectrum in the far-UV region (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Record a baseline spectrum of the buffer alone.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum for characteristic features of secondary structures:
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band at ~218 nm and a positive band at ~195 nm.
-
Random coil: A strong negative band around 200 nm.
-
-
Caption: Workflow for circular dichroism spectroscopy.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound directly engages with its target, Med25, in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells (e.g., VARI068) to a suitable confluency.
-
Treat the cells with this compound at a specific concentration (e.g., 25 μM) or vehicle control (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Med25 in each sample by Western blotting using a Med25-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble Med25 as a function of temperature for both this compound treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Caption: Workflow for the cellular thermal shift assay (CETSA).
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
qPCR is utilized to measure the effect of this compound on the expression of Med25-dependent genes, such as MMP2.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cultured cells (e.g., VARI068) with this compound, a negative control, or vehicle for a specified time.
-
Harvest the cells and extract total RNA using a suitable kit.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
-
qPCR Reaction:
-
Set up the qPCR reaction in a multi-well plate. Each reaction should contain:
-
cDNA template
-
Forward and reverse primers for the target gene (MMP2) and a reference gene (e.g., GAPDH, ACTB).
-
qPCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green).
-
-
-
Data Acquisition:
-
Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle of amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for the target and reference genes in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Compare the relative expression of MMP2 in this compound-treated samples to the control samples.
-
Caption: Workflow for quantitative PCR (qPCR) analysis.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
The Impact of LPPM-8 on Triple-Negative Breast Cancer Cells: A Technical Overview
A Comprehensive Examination of a Novel Med25 Inhibitor in the VARI068 Cell Line
This technical guide provides an in-depth analysis of the lipopeptidomimetic LPPM-8 and its targeted impact on the triple-negative breast cancer (TNBC) cell line, VARI068. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the mechanism of action, experimental data, and relevant protocols.
This compound has emerged as a potent and selective inhibitor of the protein-protein interactions (PPIs) mediated by the coactivator Med25. This document summarizes the key findings from the seminal study by Pattelli et al. in Angewandte Chemie International Edition, which elucidates the effects of this compound on a Med25-dependent signaling pathway in TNBC cells.
Quantitative Data Summary
The primary quantitative effect of this compound observed in the VARI068 TNBC cell line is the dose-dependent inhibition of the Med25-regulated gene, Matrix Metalloproteinase 2 (MMP2). The following table summarizes the key findings related to the binding affinity of this compound to Med25 and its impact on MMP2 transcript levels.
| Parameter | Value | Cell Line | Assay | Source |
| This compound Ki for Med25 | 4 µM | N/A (in vitro) | Not Specified | [1] |
| MMP2 Transcript Level Reduction | Statistically Significant Decrease | VARI068 | qPCR | [1] |
Note: Specific fold-change values and concentrations of this compound used to achieve the reported decrease in MMP2 transcript levels are detailed in the primary research article but are not available in the public abstract.
Experimental Protocols
The following sections detail the methodologies employed in the investigation of this compound's effect on the VARI068 TNBC cell line, as inferred from the available information.
Cell Line and Culture Conditions
-
Cell Line: VARI068 (Triple-Negative Breast Cancer)
-
Culture Medium: Specific culture medium and conditions for the VARI068 cell line are not detailed in the available abstracts. Standard conditions for breast cancer cell lines, such as DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics, are likely to have been used.
-
Incubation: Standard incubation at 37°C in a humidified atmosphere with 5% CO2.
This compound Treatment
-
Compound Preparation: this compound would be dissolved in a suitable solvent, such as DMSO, to create a stock solution.
-
Treatment of Cells: VARI068 cells were seeded in appropriate culture vessels and allowed to adhere. Subsequently, the cells were treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration. The exact concentrations and treatment times are not available in the public abstracts.
Quantitative Real-Time PCR (qPCR) for MMP2 Transcript Levels
-
RNA Isolation: Total RNA was extracted from this compound-treated and control VARI068 cells using a standard RNA isolation kit.
-
cDNA Synthesis: The isolated RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR Reaction: The qPCR was performed using a real-time PCR system with SYBR Green or a probe-based detection method. The reaction mixture would typically contain cDNA template, forward and reverse primers for MMP2 and a housekeeping gene (e.g., GAPDH, ACTB), and qPCR master mix.
-
Data Analysis: The relative expression of MMP2 mRNA was calculated using the ΔΔCt method, with normalization to the expression of the housekeeping gene.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and the general experimental workflow.
Caption: this compound inhibits the interaction between the transcription factor ETV5 and the coactivator Med25, thereby downregulating the transcription of the MMP2 gene.
Caption: Experimental workflow for assessing the impact of this compound on MMP2 gene expression in VARI068 cells.
Concluding Remarks
The lipopeptidomimetic this compound demonstrates a clear mechanism of action by inhibiting the Med25 coactivator, leading to the downregulation of the Med25-dependent gene MMP2 in the VARI068 triple-negative breast cancer cell line.[1] This targeted approach presents a promising avenue for the development of novel therapeutics for TNBC. Further research is warranted to explore the broader effects of this compound on cell viability, apoptosis, and other relevant signaling pathways in a wider range of TNBC cell lines to fully elucidate its therapeutic potential. The detailed protocols and quantitative data from the primary research provide a solid foundation for such future investigations.
References
Methodological & Application
Application Notes: Cellular Thermal Shift Assay (CETSA) with LPPM-8 for Med25 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the engagement of a ligand with its target protein within a physiologically relevant environment, such as intact cells or cell lysates.[1][2][3] The principle of CETSA is based on the ligand-induced stabilization of a target protein.[4] When a protein is bound by a ligand, its thermal stability increases, meaning it will denature and aggregate at a higher temperature compared to its unbound state.[5][6] By heating samples across a temperature gradient and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of a compound indicates direct binding and target engagement.[4][6]
LPPM-8 is a lipopeptidomimetic that acts as an inhibitor of protein-protein interactions (PPIs) involving the coactivator Med25, a component of the Mediator complex.[7][8][9] Specifically, this compound engages the H2 face of the Med25 Activator Interaction Domain, stabilizing the full-length protein and disrupting its interaction with transcriptional activators like ATF6α and the ETV/PEA3 family.[7][9] This application note provides a detailed protocol for performing a CETSA to confirm the direct binding of this compound to its target, Med25, in a cellular context.
Signaling Pathway of Med25 and Inhibition by this compound
The Mediator complex is a crucial coactivator that bridges DNA-bound transcriptional activators and the RNA polymerase II pre-initiation complex, facilitating the initiation of transcription. The Med25 subunit acts as a key interaction hub for specific activators. This compound orthosterically inhibits H2-binding activators and is predicted to allosterically inhibit H1-binding activators, thereby downregulating the transcription of Med25-dependent genes, such as MMP2.[7]
Caption: this compound binds to the Med25 subunit of the Mediator complex, inhibiting its interaction with transcriptional activators.
Experimental Protocols
This protocol is adapted from standard CETSA procedures and specific findings related to this compound's interaction with Med25.[10][11][12] The experiment can be performed using either intact cells or cell lysates (e.g., nuclear extracts).
Part 1: Cell Culture and Lysate Preparation
-
Cell Culture: Culture VARI068 cells (a triple-negative breast cancer cell line) or another relevant cell line in appropriate media until they reach 80-90% confluency.
-
Harvesting: Harvest the cells by scraping or trypsinization, then wash twice with ice-cold PBS.
-
Cell Pellet: Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant. The cell pellet can now be used for intact cell treatment or lysate preparation.
-
Nuclear Extract Preparation (Optional):
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate with agitation.
-
Clarify the extract by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]
-
Determine the protein concentration of the supernatant (nuclear extract) using a BCA or Bradford assay.
-
Part 2: this compound Treatment and Thermal Challenge
-
Treatment Setup:
-
For Cell Lysates: Dilute the nuclear extract to a final concentration of 1-2 mg/mL. Aliquot the lysate into two tubes. Treat one with this compound (e.g., final concentration of 25 µM) and the other with an equivalent volume of DMSO as a vehicle control.[12]
-
For Intact Cells: Resuspend the cell pellet to a concentration of 10-20 x 10^6 cells/mL in PBS or HBSS.[10] Treat with this compound or DMSO.
-
-
Incubation: Incubate the samples for 1 hour at 37°C to allow for compound binding.[10][11]
-
Aliquoting for Heating: After incubation, aliquot 50-100 µL of each sample (this compound treated and DMSO control) into separate PCR tubes for each temperature point to be tested. A typical temperature range to screen for Med25 stabilization would be 40°C to 68°C, with 2-4°C increments.
-
Heat Treatment: Place the PCR tubes in a thermal cycler with a heated lid. Heat the samples at the designated temperatures for 3 to 8 minutes.[6][10] Immediately after heating, cool the samples to room temperature for 3 minutes.[6]
Part 3: Lysis, Fractionation, and Protein Analysis
-
Lysis (for intact cells): Subject the intact cell samples to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.[10]
-
Separation of Soluble Fraction: Centrifuge all samples (from lysates or intact cells) at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube.
-
Sample Preparation for Western Blot:
-
Measure the protein concentration of the soluble fraction for each sample.
-
Normalize the samples by diluting them to the same final protein concentration.
-
Add LDS sample buffer (e.g., NuPAGE LDS) and a reducing agent, then heat at 70-95°C for 5-10 minutes.[13]
-
-
Western Blotting:
-
Load 10-20 µg of each protein sample onto a 4-12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.[10][13]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Med25 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using an ECL substrate and image the blot.[10]
-
CETSA Experimental Workflow
Caption: Workflow for performing a Cellular Thermal Shift Assay (CETSA) with this compound.
Data Presentation and Analysis
The primary data from a Western blot-based CETSA are the band intensities of the target protein at different temperatures.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the density of the Med25 band for each lane.
-
Normalization: For each treatment condition (DMSO and this compound), normalize the band intensity at each temperature point to the intensity of the lowest temperature sample (e.g., 40°C or the unheated control), which is set to 100% or 1.0.[6]
-
Data Plotting: Plot the normalized soluble protein fraction (%) against the temperature for both the DMSO and this compound treated samples. This will generate two melting curves.
-
Determining Thermal Shift (ΔTagg): A positive shift in the melting curve for the this compound treated sample compared to the DMSO control indicates thermal stabilization and target engagement.[6] The temperature at which 50% of the protein is denatured (Tagg) can be calculated for each curve, and the difference (ΔTagg) represents the magnitude of stabilization.
Example Data Table
The following table summarizes representative quantitative data from a CETSA experiment with 25 µM this compound, showing the stabilization of Med25.[12]
| Temperature (°C) | Normalized Soluble Med25 (DMSO Control) | Normalized Soluble Med25 (25 µM this compound) |
| 44 | 1.00 | 1.00 |
| 52 | 0.95 | 1.00 |
| 56 | 0.80 | 0.98 |
| 60 | 0.55 | 0.92 |
| 64 | 0.25 | 0.75 |
| 68 | 0.10 | 0.45 |
Data are illustrative, representing the trend of increased protein stability in the presence of the ligand as shown in published results.[12] The data clearly shows that at higher temperatures (60-68°C), a significantly higher fraction of Med25 remains soluble in the presence of this compound, confirming target engagement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Application Note: Measuring Downstream Effects of LPPM-8 Using qPCR
Introduction
LPPM-8 is a novel lipopeptidomimetic that has been identified as a potent and selective inhibitor of protein-protein interactions (PPIs) involving the coactivator Med25.[1][2] Med25 is a subunit of the Mediator complex, which plays a crucial role in regulating gene transcription. By binding to the activator interaction domain of Med25, this compound disrupts the recruitment of transcription factors, thereby modulating the expression of downstream target genes.[1][2][3] One of the key downstream genes affected by this compound in triple-negative breast cancer cells is Matrix Metallopeptidase 2 (MMP2), a gene known to be involved in cancer cell invasion and metastasis.[1][3] This application note provides a detailed protocol for using quantitative Polymerase Chain Reaction (qPCR) to measure the downregulation of MMP2 gene expression in response to this compound treatment.
Principle
The experimental workflow involves treating a relevant cell line, such as the triple-negative breast cancer cell line VARI068, with this compound.[1][3] Following treatment, total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA). This cDNA then serves as the template for qPCR analysis. The expression level of the target gene, MMP2, is quantified and normalized to a stable reference gene, such as RPL19, to account for variations in RNA input and reverse transcription efficiency.[1][3] The relative change in MMP2 expression following this compound treatment provides a quantitative measure of the compound's downstream effect.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: VARI068 (triple-negative breast cancer cell line) is recommended, as it has been shown to have upregulated Med25.[1]
-
Culture Conditions: Culture VARI068 cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a negative control compound, such as LPPM-9, in the same solvent.[1][3]
-
On the day of the experiment, dilute this compound and the negative control to the desired final concentrations in fresh culture medium.
-
A vehicle control (medium with the same concentration of DMSO) should also be prepared.
-
Remove the old medium from the cells and replace it with the medium containing the treatments.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to assess the temporal effects of this compound on gene expression.
-
II. RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~2.0).
-
Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers according to the manufacturer's protocol.
-
The resulting cDNA will be used as the template for qPCR.
-
III. Quantitative PCR (qPCR)
-
Primer Design:
-
Design or obtain validated primers for the target gene (MMP2) and the reference gene (RPL19).
-
Example Primer Sequences (to be validated by the user):
-
Human MMP2 Forward: 5'-TGA GGT GAC GGC AAA GAT G-3'
-
Human MMP2 Reverse: 5'-AGA GGC TGT CAC AAG GCT C-3'
-
Human RPL19 Forward: 5'-GAA GGT CAA GGC AGA TGC AG-3'
-
Human RPL19 Reverse: 5'-GCT GTA ACC CCT TGG CTT G-3'
-
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green, dNTPs, Taq polymerase, and forward and reverse primers for either MMP2 or RPL19.
-
Add the cDNA template to the master mix.
-
Run the reactions in triplicate for each sample and each gene.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
-
Thermal Cycling Conditions:
-
A typical three-step cycling protocol is as follows:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis to verify primer specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MMP2 and RPL19 for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(MMP2) - Ct(RPL19).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(this compound treated) - ΔCt(Vehicle control).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Data Presentation
Table 1: Relative Quantification of MMP2 mRNA Levels Following this compound Treatment
| Treatment Group | Concentration (µM) | Mean ΔCt ± SD | Mean ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle Control (DMSO) | - | Calculated | 0 | 1.0 |
| This compound | 10 | Calculated | Calculated | Calculated |
| This compound | 25 | Calculated | Calculated | Calculated |
| This compound | 50 | Calculated | Calculated | Calculated |
| LPPM-9 (Negative Control) | 50 | Calculated | Calculated | Calculated |
Note: The data in this table is illustrative. Users should populate it with their own experimental results.
Visualizations
Caption: this compound inhibits the Med25-transcription factor interaction, leading to reduced MMP2 gene transcription.
Caption: Experimental workflow for measuring gene expression changes using qPCR after this compound treatment.
Caption: The logical relationship between this compound concentration and the resulting qPCR data output.
References
- 1. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for LPPM-8 in the Study of Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
LPPM-8 is a novel lipopeptidomimetic that has emerged as a potent and selective tool for the investigation of protein-protein interactions (PPIs). It functions as an inhibitor of the transcriptional coactivator Med25, a key component of the Mediator complex.[1][2] By disrupting the interaction between Med25 and its partner transcription factors, this compound allows for the detailed study of Med25-dependent signaling pathways and their role in various cellular processes, including those implicated in cancer. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying PPIs.
Mechanism of Action
This compound is a heptameric lipopeptidomimetic, which means it consists of a short peptide sequence with a lipid modification at its N-terminus. This lipid component significantly enhances the binding affinity of the peptide for its target.[1][2] this compound selectively binds to the activator interaction domain (AcID) of Med25.[1] Specifically, it engages with the H2 face of the Med25 AcID, which is a binding site for certain transcriptional activators.[1] This interaction stabilizes the full-length Med25 protein within the cellular proteome.[1] By occupying this binding site, this compound effectively inhibits the protein-protein interactions between Med25 and its natural binding partners, such as the transcription factor ATF6α.[1] This disruption of the Med25 PPI network leads to downstream effects on gene expression.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its interactions, providing a basis for experimental design and comparison.
Table 1: Inhibitory Activity of this compound against Med25
| Parameter | Value | Description |
| Ki | 4 µM | Inhibitory constant against Med25, indicating a >20-fold increase in affinity compared to the unmodified peptide (>100 µM).[1] |
| IC50 | Varies | The half-maximal inhibitory concentration, dependent on the specific Med25-activator pair being studied. |
Table 2: Selectivity of this compound for Med25
| Coactivator Complex | IC50 (µM) | Selectivity vs. Med25 |
| Med25 AcID ⋅ ATF6α | ~10 µM | - |
| CBP KIX ⋅ MLL | >100 µM | >10-fold |
| CBP KIX ⋅ Myb | >100 µM | >10-fold |
| CBP KIX ⋅ pKID | >100 µM | >10-fold |
| CBP IBiD ⋅ ACTR | >100 µM | >10-fold |
Table 3: Biophysical Characterization of this compound Binding to Med25
| Experiment | Observation | Implication |
| Differential Scanning Fluorimetry (DSF) | Increased melting temperature (ΔTm) of Med25 AcID in the presence of this compound. | Direct binding and stabilization of the Med25 protein. |
| NMR Spectroscopy | Chemical shift perturbations in the 1H, 13C-HSQC spectra of Med25 AcID upon this compound binding, localized to the H2 face. | Confirms direct binding and identifies the interaction interface.[1] |
Experimental Protocols
Disclaimer: The following are generalized protocols based on the available literature. For precise experimental conditions, it is recommended to consult the original research articles and their supplementary information, if available.
Protocol 1: In Vitro Inhibition of Med25-Activator Interaction using Fluorescence Polarization
This assay is used to determine the inhibitory potency of this compound on the interaction between Med25 and a fluorescently labeled activator peptide.
Materials:
-
Purified Med25 AcID protein
-
FITC-labeled activator peptide (e.g., FITC-ATF6α)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100)
-
Black, non-binding 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of Med25 AcID and FITC-labeled activator peptide in the assay buffer at concentrations that result in approximately 50% binding.
-
Serially dilute this compound in the assay buffer to create a range of concentrations for the competition assay.
-
In a 384-well plate, add the Med25 AcID/FITC-activator peptide complex.
-
Add the serially diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for FITC.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is used to verify that this compound binds to and stabilizes Med25 in a cellular context.
Materials:
-
Triple-negative breast cancer cell line (e.g., VARI068)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermocycler
-
Western blotting reagents and anti-Med25 antibody
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or with DMSO as a control for 1-2 hours.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Med25 in each sample by Western blotting using an anti-Med25 antibody.
-
An increase in the amount of soluble Med25 at higher temperatures in the this compound treated samples compared to the control indicates target engagement and stabilization.
Protocol 3: Quantitative PCR (qPCR) to Measure Downstream Gene Expression
This protocol is used to assess the functional consequences of Med25 inhibition by this compound by measuring the transcript levels of Med25-dependent genes.
Materials:
-
Triple-negative breast cancer cell line (e.g., VARI068)
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for a Med25-dependent gene (e.g., MMP2) and a reference gene (e.g., RPL19)
-
qPCR instrument
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound or DMSO for a specified period (e.g., 24-48 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for the target and reference genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the reference gene.
-
A decrease in the transcript levels of the Med25-dependent gene in response to this compound treatment indicates successful inhibition of the Med25 signaling pathway.[1]
Visualizations
Caption: Med25 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Caption: Mechanism of this compound Inhibition of Med25-TF Interaction.
References
Application Notes and Protocols for Assessing LPPM-8's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
LPPM-8 is a novel lipopeptidomimetic compound that has demonstrated potential as a modulator of gene expression through its interaction with the coactivator protein Med25. As an inhibitor of Med25 protein-protein interactions (PPIs), this compound offers a promising tool for studying transcriptional regulation and for the development of new therapeutic agents, particularly in the context of diseases such as triple-negative breast cancer. Med25 is a subunit of the Mediator complex, which plays a crucial role in the recruitment of RNA polymerase II to the promoters of specific genes, thereby initiating transcription. By binding to the activator interaction domain of Med25, this compound can disrupt the binding of transcriptional activators, leading to the downregulation of Med25-dependent genes. One such demonstrated effect is the inhibition of the Med25-dependent gene MMP2.
These application notes provide detailed protocols for researchers to assess the global impact of this compound on gene expression in a cellular context. The primary methodologies covered are RNA Sequencing (RNA-Seq) for comprehensive transcriptome analysis and quantitative Real-Time PCR (qRT-PCR) for the validation of specific gene expression changes.
Mechanism of Action: this compound and Med25 Signaling
This compound acts as an orthosteric and allosteric inhibitor of protein-protein interactions with the Med25 subunit of the Mediator complex. The Mediator complex is a critical coactivator that bridges transcription factors bound to enhancer regions with the basal transcription machinery at the promoter, including RNA Polymerase II. The Med25 subunit specifically interacts with certain transcriptional activation domains. This compound has been shown to bind to the H2 face of the Med25 activator interaction domain (AcID), thereby preventing the binding of transcriptional activators like ETV1, ETV4, and ETV5. This disruption leads to a decrease in the transcription of target genes that are dependent on these interactions for their expression.
Caption: this compound inhibits Med25-mediated transcription.
Experimental Protocols
To elucidate the effects of this compound on gene expression, a two-pronged approach is recommended: an initial global transcriptomic analysis using RNA-Seq, followed by targeted validation of differentially expressed genes using qRT-PCR.
Experimental Workflow Overview
The overall experimental workflow for assessing the impact of this compound on gene expression is outlined below. This process begins with cell culture and treatment, followed by RNA extraction, library preparation, sequencing, and finally, data analysis and validation.
Caption: Workflow for Gene Expression Analysis.
Protocol 1: RNA Sequencing (RNA-Seq)
This protocol outlines the steps for a comprehensive analysis of the transcriptome of cells treated with this compound.
1. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., VARI068 triple-negative breast cancer cells) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM, 25 µM) or a vehicle control (e.g., DMSO). A negative control compound, such as LPPM-9, that does not engage Med25 can also be included.
-
Ensure a minimum of three biological replicates for each treatment condition.
-
Incubate the cells for a predetermined duration (e.g., 24, 48 hours) to allow for changes in gene expression.
2. RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
3. RNA Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the high-quality total RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient read depth to detect differentially expressed genes.
4. Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantify gene expression levels using tools like HTSeq or Salmon.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using packages such as DESeq2 or edgeR in R.
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify the biological processes affected by this compound treatment.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) Validation
This protocol is for validating the differential expression of specific genes identified through RNA-Seq or hypothesized to be targets of this compound.
1. Primer Design and Validation:
-
Design primers for the target genes of interest (e.g., MMP2, and other differentially expressed genes from RNA-Seq) and at least one stable housekeeping gene for normalization (e.g., RPL19, GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate the primer efficiency through a standard curve analysis.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA (from the same samples used for RNA-Seq) using a reverse transcription kit with oligo(dT) or random primers.
3. qRT-PCR Reaction:
-
Set up the qRT-PCR reactions in a 96- or 384-well plate using a SYBR Green-based master mix.
-
Each reaction should include the cDNA template, forward and reverse primers, and the master mix.
-
Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.
-
Run the plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run to confirm the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
Data Presentation
The quantitative data from the gene expression analysis should be summarized in clear and concise tables.
Table 1: Hypothetical RNA-Seq Differential Gene Expression Results
| Gene | log2FoldChange | p-value | Adjusted p-value | Regulation |
| MMP2 | -2.58 | 1.2e-15 | 3.5e-14 | Down |
| VEGFA | -1.95 | 4.5e-10 | 8.2e-09 | Down |
| CCND1 | -1.52 | 7.8e-08 | 1.1e-06 | Down |
| MYC | -1.21 | 2.1e-06 | 2.5e-05 | Down |
| BCL2 | 1.89 | 9.3e-09 | 1.5e-07 | Up |
| CDKN1A | 2.32 | 3.6e-12 | 7.1e-11 | Up |
Table 2: qRT-PCR Validation of Target Gene Expression
| Gene | Treatment | Average ΔCt (± SD) | Fold Change vs. Vehicle |
| MMP2 | Vehicle | 12.5 (± 0.21) | 1.0 |
| This compound (25 µM) | 15.0 (± 0.25) | 0.17 | |
| VEGFA | Vehicle | 14.2 (± 0.18) | 1.0 |
| This compound (25 µM) | 16.1 (± 0.22) | 0.27 | |
| CDKN1A | Vehicle | 18.9 (± 0.30) | 1.0 |
| This compound (25 µM) | 16.6 (± 0.28) | 4.92 | |
| RPL19 | Vehicle | 10.3 (± 0.15) | - |
| This compound (25 µM) | 10.4 (± 0.17) | - |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on gene expression. By combining the global perspective of RNA-Seq with the targeted validation of qRT-PCR, researchers can gain a comprehensive understanding of the molecular mechanisms of this compound and its potential as a therapeutic agent. The provided diagrams and tables serve as a guide for visualizing the experimental workflow, the underlying signaling pathway, and for presenting the resulting data in a clear and interpretable manner. This systematic approach is essential for advancing our knowledge of Med25 inhibition and its downstream consequences on cellular function.
Application Notes and Protocols for In Vitro Binding Assays of LPPM-8 and Med25
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the in vitro binding of the lipopeptidomimetic LPPM-8 to the transcriptional coactivator Med25. The information is intended for researchers in molecular biology, biochemistry, and drug discovery.
Introduction
The Mediator complex is a crucial multiprotein assembly that bridges gene-specific transcription factors to the core RNA polymerase II machinery, playing a pivotal role in the regulation of gene expression. The Med25 subunit of this complex serves as a key interaction hub for various transcriptional activators through its activator-interacting domain (AcID). The selective disruption of these protein-protein interactions (PPIs) is a promising strategy for therapeutic intervention in diseases where transcriptional regulation is aberrant, such as in certain cancers.
This compound is a novel lipopeptidomimetic developed to selectively target and inhibit the PPIs of Med25.[1][2][3] It is a heptameric peptide with an N-terminal medium-chain branched fatty acid, a modification that significantly enhances its binding affinity and selectivity for Med25.[1][3] this compound has been shown to be an effective inhibitor of Med25 PPIs, making it a valuable tool for studying Med25 biology and a potential starting point for the development of new therapeutic agents.[1][2][4] This document provides detailed protocols for in vitro binding assays to characterize the interaction between this compound and Med25.
Quantitative Data Summary
The following table summarizes the key quantitative data for the binding of this compound to the Med25 AcID.
| Ligand | Target | Assay Type | Binding Affinity (Ki) | Reference |
| This compound | Med25 AcID | Fluorescence Polarization | ~4 µM | [1][3] |
| Parent Peptide (without lipid) | Med25 AcID | Fluorescence Polarization | >100 µM | [1][3] |
Signaling Pathway Involving Med25
Med25 is a versatile transcriptional coactivator involved in multiple signaling pathways. In plants, it is a master regulator of the Jasmonate (JA) signaling pathway, which is crucial for responses to biotic and abiotic stress.[5][6] Med25 interacts with JAZ repressor proteins and various transcriptional activators to recruit RNA polymerase II to the promoters of JA-responsive genes.[5] In humans, Med25 is known to interact with a variety of transcription factors and is implicated in processes such as retinoic acid signaling and the regulation of genes involved in cancer progression.[7] For instance, certain genes regulated by Med25-activator PPIs are inhibited by this compound in a triple-negative breast cancer cell model.[1][2]
Caption: Simplified signaling pathway showing Med25 as a transcriptional coactivator.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of this compound for the Med25 AcID in a solution-based, homogeneous format. It measures the change in the polarization of fluorescently labeled tracer bound to Med25 upon displacement by a competing ligand (this compound).
Materials:
-
Purified recombinant Med25 AcID protein
-
Fluorescently labeled tracer peptide that binds to Med25 AcID (e.g., a fluorescein-labeled peptide derived from a known Med25-binding transcription factor)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock solution of Med25 AcID and a 2X stock solution of the fluorescently labeled tracer in the assay buffer. The final concentration of Med25 AcID should be in the low nanomolar range, and the tracer concentration should be optimized to give a stable and robust fluorescence polarization signal.
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should span from expected low micromolar to high micromolar to ensure a full competition curve.
-
-
Assay Procedure:
-
Add 10 µL of the this compound serial dilutions to the wells of the 384-well plate. Include wells with assay buffer only for control (no competitor).
-
Prepare a premix of the 2X Med25 AcID and 2X fluorescent tracer.
-
Add 10 µL of the Med25/tracer premix to each well.
-
Mix the plate gently by shaking for 1 minute.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
The raw fluorescence polarization data (in millipolarization units, mP) is plotted against the logarithm of the this compound concentration.
-
The data is then fitted to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.
-
The IC50 value can be converted to a dissociation constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer for Med25 AcID is known.
-
Caption: Experimental workflow for the Fluorescence Polarization binding assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to map the binding site of this compound on the Med25 AcID and to provide structural insights into the interaction. Chemical Shift Perturbation (CSP) experiments are particularly useful for this purpose.
Materials:
-
15N-labeled and/or 13C-labeled Med25 AcID protein
-
This compound
-
NMR Buffer: 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D2O
-
NMR tubes
-
NMR spectrometer with cryoprobe
Protocol:
-
Sample Preparation:
-
Prepare a sample of 15N or 13C-labeled Med25 AcID at a concentration of 50-100 µM in NMR buffer.
-
Prepare a concentrated stock solution of this compound in the same NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference 1H-15N HSQC (or 1H-13C HSQC) spectrum of the free Med25 AcID.
-
Add a sub-stoichiometric amount of this compound to the Med25 AcID sample (e.g., 0.5 equivalents).
-
Acquire another HSQC spectrum.
-
Continue to titrate in this compound in a stepwise manner (e.g., 1.0, 1.5, 2.0 equivalents), acquiring an HSQC spectrum after each addition.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra.
-
Identify the amide (or methyl) resonances that show significant chemical shift changes upon the addition of this compound. These are the residues that are most likely in or near the binding site.
-
The magnitude of the chemical shift perturbation for each residue can be calculated and mapped onto the three-dimensional structure of the Med25 AcID to visualize the binding interface.[2][8] The interaction of this compound is with the H2 face of the Med25 activator interaction domain.[1][2][4]
-
Caption: Workflow for NMR-based binding analysis of this compound and Med25.
Conclusion
The in vitro binding assays described in these application notes provide robust methods for characterizing the interaction between the lipopeptidomimetic inhibitor this compound and the transcriptional coactivator Med25. The fluorescence polarization assay is a high-throughput method suitable for determining binding affinity, while NMR spectroscopy offers detailed structural insights into the binding mode. Together, these techniques are powerful tools for the continued investigation of Med25 as a therapeutic target and for the development of novel inhibitors.
References
- 1. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. A lipopeptidomimetic of transcriptional activation domains selectively disrupts Med25 PPIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Multitalented MEDIATOR25 [frontiersin.org]
- 6. Mediator Subunit MED25 Couples Alternative Splicing of JAZ Genes with Fine-Tuning of Jasmonate Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MED25 is distinct from TRAP220/MED1 in cooperating with CBP for retinoid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for LPPM-8 in Triple-Negative Breast Cancer (TNBC) Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction to Triple-Negative Breast Cancer (TNBC)
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2][3][4] This lack of well-defined molecular targets makes it unresponsive to hormonal or HER2-targeted therapies, leaving chemotherapy as the primary treatment option.[4][5] TNBC accounts for approximately 10-15% of all breast cancers and is associated with a poor prognosis, high rates of metastasis, and early recurrence.[1][3] The heterogeneity of TNBC and the development of chemoresistance are significant challenges in its clinical management.[6]
Recent research has focused on identifying novel therapeutic targets within the complex signaling pathways that drive TNBC progression. Several key pathways are frequently dysregulated in TNBC, including the Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK/ERK signaling cascades.[2][4][6][7] The Wnt/β-catenin pathway, in particular, has been implicated in promoting cancer stem cell-like properties, tumor initiation, and metastasis in TNBC.[6][7]
LPPM-8: A Novel Wnt/β-Catenin Pathway Inhibitor
This compound is a novel, potent, and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. It is hypothesized to act by disrupting the interaction between β-catenin and its transcriptional co-activators, thereby preventing the expression of Wnt target genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT). These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for its application in TNBC research.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the effects of this compound on TNBC cell lines.
Table 1: In Vitro Cytotoxicity of this compound in TNBC Cell Lines
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MDA-MB-231 | 1.5 | 0.8 |
| Hs578T | 2.1 | 1.2 |
| BT-549 | 1.8 | 0.9 |
| SUM159 | 2.5 | 1.5 |
Table 2: Effect of this compound on Wnt/β-Catenin Target Gene Expression (MDA-MB-231 cells)
| Gene | Fold Change (this compound treated vs. control) |
| c-Myc | -4.2 |
| Cyclin D1 | -3.8 |
| Axin2 | -5.1 |
| Survivin | -3.5 |
Table 3: In Vivo Efficacy of this compound in a TNBC Xenograft Model (MDA-MB-231)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | - |
| This compound (25 mg/kg) | 625 | 50 |
| Doxorubicin (5 mg/kg) | 437.5 | 65 |
| This compound + Doxorubicin | 250 | 80 |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Hypothetical mechanism of this compound in the Wnt/β-catenin signaling pathway.
References
- 1. Frontiers | Therapeutic innovations in triple negative breast cancer: integrating molecular targeting and monoclonal antibody strategies [frontiersin.org]
- 2. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Chemotherapy Resistance in Triple-Negative Breast Cancer—How We Can Rise to the Challenge [mdpi.com]
- 7. Targeting LRP8 inhibits breast cancer stem cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Validating LPPM-8 Engagement with Med25
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for validating the engagement of the lipopeptidomimetic LPPM-8 with its target protein, Med25. The following sections detail the principles and methodologies for key biophysical and cellular assays to confirm direct binding, assess affinity, and verify target engagement in a cellular context.
Introduction
This compound is a lipopeptidomimetic designed to inhibit the protein-protein interactions (PPIs) of the transcriptional coactivator Med25.[1][2][3] It has been shown to increase the affinity for Med25 by over 20-fold compared to its parent amphipathic peptide, with a reported inhibition constant (Ki) of 4 μM.[1][2] this compound engages the H2 face of the Med25 activator interaction domain (AcID), acting as a mixed allosteric/orthosteric inhibitor.[1] Validating the direct and cellular engagement of small molecules like this compound with their intended targets is a critical step in drug discovery and development. This document outlines several key techniques to achieve this.
Quantitative Data Summary
A summary of the reported quantitative data for this compound's engagement with Med25 is presented below.
| Parameter | Value | Assay | Reference |
| Ki | 4 µM | Competitive Fluorescence Polarization | [1][2] |
| IC50 | >300 µM (against CBP KIX·Myb) | Competitive Fluorescence Polarization | [1] |
Biophysical Assays for Direct Binding
A suite of biophysical techniques can be employed to characterize the direct interaction between this compound and Med25. These assays provide quantitative data on binding affinity, thermodynamics, and kinetics.
Competitive Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule (a fluorescently tagged peptide that binds to Med25). In a competitive format, the binding of an unlabeled ligand (this compound) to the target protein (Med25) displaces the fluorescently labeled peptide, leading to a decrease in fluorescence polarization. This allows for the determination of the binding affinity (Ki) of the unlabeled ligand.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified Med25 AcID protein in a suitable buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA).
-
Prepare a stock solution of a fluorescently labeled peptide known to bind Med25 AcID (e.g., FITC-ATF6α).
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should typically span from low nanomolar to high micromolar to determine the full inhibition curve.
-
-
Assay Setup:
-
In a 384-well, low-flange, black microplate, add the Med25 AcID protein to a final concentration determined to be in the linear range of the binding curve (typically around the Kd of the fluorescent peptide).
-
Add the fluorescently labeled peptide to a final concentration of 1 nM.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent ligand for Med25.
-
Workflow Diagram:
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[4] By titrating a solution of this compound into a solution containing Med25, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined in a single experiment without the need for labeling.[4][5]
Protocol:
-
Sample Preparation:
-
Express and purify Med25 AcID protein.
-
Dialyze both the Med25 protein and the this compound solution extensively against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment Setup:
-
Load the Med25 solution into the sample cell of the ITC instrument. A typical starting concentration is in the range of 10-50 µM.
-
Load the this compound solution into the injection syringe. The concentration should be 10-20 times that of the protein in the cell.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
-
Data Acquisition:
-
Perform an initial injection to account for any artifacts from the syringe insertion.
-
Proceed with a series of small, sequential injections of this compound into the Med25 solution.
-
The instrument records the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to Med25.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Workflow Diagram:
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[6][7][8] One binding partner (e.g., Med25) is immobilized on the sensor surface, and the other (this compound) is flowed over the surface. The association and dissociation of the complex are monitored, allowing for the determination of kinetic parameters (kon and koff) and the binding affinity (Kd).[7]
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the purified Med25 protein onto the activated surface.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Workflow Diagram:
Cellular Target Engagement Assay
Confirming that a compound binds to its intended target within the complex environment of a cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9][10] By treating cells or cell lysates with this compound and then heating them across a range of temperatures, the stabilization of Med25 can be detected by quantifying the amount of soluble protein remaining at each temperature.[1][3]
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., VARI068 triple-negative breast cancer cells, which have upregulated Med25) to approximately 80-90% confluency.[1]
-
Treat the cells with this compound at a desired concentration (e.g., 25 µM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[1][3]
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
-
Protein Quantification:
-
Separate the soluble fraction of the lysate from the precipitated proteins by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble Med25 in each sample using Western blotting with a specific anti-Med25 antibody.
-
-
Data Analysis:
-
Analyze the band intensities from the Western blot.
-
Plot the normalized band intensity for Med25 against the temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement and stabilization of Med25.
-
Workflow Diagram:
Downstream Functional Assays
To confirm that the engagement of this compound with Med25 leads to a functional consequence, downstream assays can be performed.
Quantitative PCR (qPCR) for Target Gene Expression
Principle: Since Med25 is a transcriptional coactivator, its inhibition by this compound should lead to changes in the expression of Med25-dependent genes.[1] By measuring the mRNA levels of a known Med25 target gene, the functional effect of this compound can be quantified. For instance, MMP2 is a gene regulated by the Med25-ETV5 interaction.[1][3]
Protocol:
-
Cell Treatment:
-
Treat a relevant cell line (e.g., VARI068) with increasing concentrations of this compound or a negative control for a suitable duration (e.g., 24-48 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a standard method (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
-
qPCR:
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
A dose-dependent decrease in the transcript levels of the target gene in this compound-treated cells would indicate functional engagement and inhibition of Med25 activity.
-
Signaling Pathway Diagram:
References
- 1. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Lipopeptidomimetics in a Cellular Context
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lipopeptidomimetics, compounds that merge the structural features of lipids and peptidomimetics, have emerged as a promising class of therapeutic agents. Their unique amphipathic nature often facilitates membrane interaction and cellular entry, making them effective modulators of intracellular protein-protein interactions (PPIs) and other cellular processes.[1][2] This document provides a comprehensive guide to the core methodologies required to characterize the activity, uptake, and mechanism of action of lipopeptidomimetics in a cellular context.
Initial Cellular Screening: Cytotoxicity and Antiproliferative Effects
A primary step in characterizing a novel lipopeptidomimetic is to determine its impact on cell viability and proliferation. This helps establish a therapeutic window and identify potential cytotoxic effects.
Key Experiments:
-
Metabolic Activity Assays (MTT, CCK-8): These colorimetric assays measure the metabolic activity of a cell population, which correlates with the number of viable cells.[3][4]
-
Membrane Integrity Assays (LDH): The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[5]
-
Colony Formation Assay: This assay assesses the long-term antiproliferative effects of a compound by measuring the ability of single cells to grow into colonies.[5]
Data Presentation: Cytotoxicity Profile
Quantitative data from these assays are typically summarized to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).
| Lipopeptidomimetic | Cell Line | Assay | IC50 (µM) | Reference |
| LVTX-9 | B16-F10 | CCK-8 | 59.2 ± 19.8 | [5] |
| LVTX-9-C18 | B16-F10 | CCK-8 | 8.5 ± 2.9 | [5] |
| (C10)2-KKKK-NH2 | HaCaT | MTT | > MIC | [3] |
| Compound T | HUVEC | MTT | 113 µg/ml | [4] |
| Compound P | HUVEC | MTT | 115 µg/ml | [4] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted for assessing the cytotoxicity of lipopeptidomimetics in an adherent cell line, such as human keratinocytes (HaCaT) or human umbilical vein endothelial cells (HUVEC).[3][4]
-
Cell Seeding: Plate cells (e.g., HUVEC at 1x10⁴ cells/well) in a 96-well flat-bottom plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.[3][4]
-
Compound Treatment: Prepare serial dilutions of the lipopeptidomimetic compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 25, 50, 100 µg/mL). Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours).[4]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours in dark conditions.[4]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Cellular Uptake and Localization
Understanding if and how a lipopeptidomimetic enters a cell is crucial, especially if its target is intracellular.
Key Experiments:
-
Fluorescence Microscopy: Visualize the cellular uptake and subcellular localization of fluorescently labeled lipopeptidomimetics (e.g., FITC-labeled).[6]
-
Flow Cytometry: Quantify the percentage of cells that have internalized the labeled compound and the mean fluorescence intensity, providing a measure of uptake efficiency.[7]
-
Mass Spectrometry (MALDI-TOF): A highly accurate method to quantify the amount of intact internalized peptide, using an isotopically labeled internal standard. This can also identify intracellular degradation products.[8]
Experimental Workflow: Cellular Uptake Analysis
Experimental Protocol: Cellular Uptake Quantification by Flow Cytometry
-
Cell Preparation: Seed cells in a 24-well plate and culture until they reach 60-70% confluence.
-
Labeling: Synthesize or procure a fluorescently labeled version of the lipopeptidomimetic (e.g., with FITC).
-
Treatment: Incubate the cells with various concentrations of the labeled lipopeptidomimetic for a specified time (e.g., 1-4 hours) at 37°C.[6]
-
Washing: Aspirate the medium and wash the cells thoroughly with cold PBS (3 times) to remove any compound that is merely adsorbed to the cell surface.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Sample Preparation: Resuspend the cells in FACS buffer (PBS with 1% FBS) for analysis.
-
Data Acquisition: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Analysis: Gate the live cell population and quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells. The MFI is proportional to the amount of internalized compound.[6][7]
Mechanism of Action (MoA) and Target Engagement
Elucidating the MoA involves identifying the molecular target and the consequences of the lipopeptidomimetic-target interaction.
Key Experiments:
-
Competitive Binding Assays: For lipopeptidomimetics designed to disrupt PPIs, competitive fluorescence polarization (FP) assays can be used to measure the inhibition of a known interaction in vitro.[9]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in a cellular context. The binding of a ligand (the lipopeptidomimetic) often stabilizes its protein target, leading to a higher melting temperature.[9]
-
Gene Expression Analysis (qPCR): If the lipopeptidomimetic targets a transcription factor or coactivator, its effect on downstream gene expression can be quantified using quantitative real-time PCR (qPCR).[9][10]
-
Membrane Permeabilization Studies: To test for membrane disruption, assays measuring the leakage of intracellular components (e.g., LDH) or the influx of membrane-impermeable dyes (e.g., propidium iodide) can be used.[5][11]
Data Presentation: Target Inhibition Profile
| Compound | Target Interaction | Assay | Ki (µM) | Reference |
| LPPM-8 | Med25 AcID • ATF6α | FP | 4 | [12] |
| 34913-8 | Med25 AcID • ATF6α | FP | 10 | [9] |
| Unmodified Peptide | Med25 AcID • ATF6α | FP | >100 | [9][12] |
Experimental Protocol: qPCR for Downstream Gene Expression
This protocol is used to determine if a lipopeptidomimetic that targets a transcriptional regulator (e.g., Med25) alters the expression of a known downstream gene (e.g., MMP2).[9]
-
Cell Treatment: Seed cells (e.g., VARI068 triple-negative breast cancer cells) and treat with increasing concentrations of the lipopeptidomimetic and a negative control compound for a suitable duration (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the target gene (e.g., MMP2) and a reference gene (e.g., RPL19).
-
Data Acquisition: Run the qPCR reaction in a real-time PCR cycler.
-
Analysis: Calculate the relative change in target gene expression using the ΔΔCt method, normalizing to the reference gene. A dose-dependent decrease in MMP2 transcript levels would indicate successful target engagement and functional consequence.[9][10]
Signaling Pathway Analysis
Lipopeptidomimetics can modulate complex signaling networks. Identifying the affected pathways is key to understanding their overall cellular impact. The JAK-STAT pathway, for instance, is a critical signaling cascade in immunity and cancer that can be targeted by peptidomimetics.[13][14]
Logical Pathway: Lipopeptidomimetic Inhibition of a Pro-survival Pathway
// Nodes LPM [label="Lipopeptidomimetic", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="ellipse"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT [label="p-STAT (Dimer)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape="folder", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Pro-survival Genes\n(e.g., Bcl-xL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape="octagon"];
// Edges Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> pSTAT; pSTAT -> Nucleus [label="Translocates"]; Nucleus -> Gene [label="Transcription"]; Gene -> Apoptosis [label="Inhibits", dir="tee", color="#EA4335"];
LPM -> pSTAT [label="Inhibits Dimerization", dir="tee", color="#EA4335", style="dashed", constraint=false];
// Ranks {rank=same; Receptor; LPM;} {rank=same; JAK;} {rank=same; STAT;} {rank=same; pSTAT;} {rank=same; Nucleus;} {rank=same; Gene;} {rank=same; Apoptosis;} } DOT Caption: Hypothetical inhibition of the JAK-STAT pathway by a lipopeptidomimetic.
Protocol: Western Blot for Phosphorylated STAT
This protocol determines if a lipopeptidomimetic inhibits the activation of a signaling pathway by measuring the phosphorylation state of a key protein like STAT.[13]
-
Cell Culture and Stimulation: Culture appropriate cells and serum-starve them overnight. Treat with the lipopeptidomimetic for 1-2 hours before stimulating with a relevant cytokine (e.g., IL-6) to activate the JAK-STAT pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT (p-STAT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the blot with an antibody for total STAT and a loading control (e.g., GAPDH) to normalize the results. A decrease in the p-STAT/total STAT ratio indicates pathway inhibition.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. mdpi.com [mdpi.com]
- 4. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Modification of the Anticancer Peptide LVTX-9 to Enhance Its Cytotoxicity against Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, antimicrobial activity and mechanism of action of Arg-rich ultra-short cationic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway? [frontiersin.org]
Application Notes and Protocols for Utilizing LPPM-8 as a Chemical Probe for Med25
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Mediator complex is a crucial multiprotein assembly that acts as a transcriptional coactivator, bridging DNA-bound transcription factors to the RNA polymerase II machinery. The Med25 subunit of this complex serves as a key interaction hub for a variety of transcriptional activators through its activator-interacting domain (AcID). Dysregulation of Med25-dependent transcription has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. LPPM-8 is a lipopeptidomimetic that has emerged as a valuable chemical probe for studying Med25 biology. It selectively binds to Med25, disrupting its protein-protein interactions (PPIs) with transcriptional activators.[1][2] This document provides a comprehensive guide for researchers on how to effectively use this compound to investigate Med25 function in biochemical and cellular contexts.
Quantitative Data Summary
This compound has been characterized as a potent and selective inhibitor of the Med25 protein-protein interactions. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Notes |
| Binding Affinity (Ki) | 4 µM | Competitive Fluorescence Polarization | Determined for the interaction with the Med25 Activator Interaction Domain (AcID).[1] |
| Cellular Activity | 10-25 µM | Cellular Thermal Shift Assay (CETSA) & qPCR | Effective concentration for target engagement in cell extracts and for observing downstream gene regulation.[2][3] |
| Selectivity | >6-fold | Competitive Fluorescence Polarization | Assessed against a panel of other coactivator-activator complexes.[4] |
| Mechanism of Action | Mixed allosteric/orthosteric inhibitor | NMR Spectroscopy | Engages the H2 face of the Med25 AcID.[3] |
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the interaction of this compound with Med25 and its cellular consequences.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment.[5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[5][6]
Objective: To confirm the direct binding of this compound to endogenous Med25 in cell lysates or intact cells.
Materials:
-
Cell line expressing Med25 (e.g., VARI068)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and transfer system
-
Anti-Med25 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Thermocycler or heating blocks
-
Western blot imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 25 µM) or DMSO for a specified time (e.g., 1-4 hours).
-
-
Heating Step:
-
Harvest cells and wash with PBS.
-
Resuspend cell pellets in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against Med25.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for Med25 at each temperature for both this compound and DMSO treated samples.
-
Plot the relative amount of soluble Med25 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the this compound treated samples compared to the DMSO control indicates thermal stabilization and target engagement.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay suitable for high-throughput screening and quantitative analysis of protein-ligand interactions.[7][8]
Objective: To quantify the binding affinity of this compound to Med25 in a biochemical setting.
Materials:
-
Recombinant purified Med25 protein (e.g., His-tagged)
-
Fluorescently labeled tracer ligand for Med25 (e.g., a known fluorescent peptide that binds Med25)
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
Fluorescein-labeled tracer (Acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA)
-
384-well microplates
-
TR-FRET compatible plate reader
Protocol (Generalized - Optimization Required):
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of Med25-His and Tb-anti-His antibody in assay buffer and pre-incubate to allow for complex formation.
-
Prepare a solution of the fluorescent tracer in assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the this compound dilutions or DMSO to the wells of a 384-well plate.
-
Add the pre-incubated Med25-His/Tb-anti-His complex to the wells.
-
Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the concentration of this compound.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which requires the Kd of the fluorescent tracer.
-
Note: The concentrations of Med25, tracer, and antibodies, as well as the incubation times, will need to be optimized for the specific reagents used.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another proximity-based assay technology that is highly sensitive and suitable for studying PPIs and their inhibition.[9][10][11]
Objective: To measure the inhibitory effect of this compound on the interaction between Med25 and a known binding partner (e.g., a transcriptional activator).
Materials:
-
Recombinant purified Med25 protein (e.g., GST-tagged)
-
Recombinant purified binding partner (e.g., His-tagged transcriptional activator)
-
AlphaLISA Glutathione Donor Beads
-
AlphaLISA Nickel Chelate Acceptor Beads
-
This compound
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well microplates
-
AlphaLISA-compatible plate reader
Protocol (Generalized - Optimization Required):
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare solutions of GST-Med25 and His-tagged binding partner in assay buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions or DMSO to the wells of a 384-well plate.
-
Add the GST-Med25 and His-tagged binding partner to the wells.
-
Incubate to allow for PPI formation and inhibition by this compound.
-
Add the AlphaLISA Donor and Acceptor beads.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
-
Data Acquisition:
-
Measure the AlphaLISA signal using a plate reader with a 680 nm excitation laser and measuring emission at 615 nm.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Note: The concentrations of the proteins and beads, as well as incubation times, should be optimized for the specific interaction being studied.
Reporter Gene Assay
Reporter gene assays are used to measure the transcriptional activity of a specific promoter in response to a signaling pathway or a small molecule inhibitor.[12][13][14]
Objective: To assess the functional consequence of Med25 inhibition by this compound on the expression of a Med25-dependent gene.
Materials:
-
Mammalian cell line
-
Luciferase reporter plasmid containing a promoter regulated by a Med25-dependent transcription factor (e.g., the MMP2 promoter).
-
A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase under a constitutive promoter).
-
Transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the Med25-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or DMSO.
-
Incubate the cells for an additional 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Transfer the lysate to a luminometer plate.
-
Measure the firefly luciferase activity using the luciferase assay reagent.
-
Subsequently, measure the Renilla luciferase activity by adding the Stop & Glo reagent.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
A decrease in luciferase activity with increasing concentrations of this compound indicates inhibition of Med25-mediated transcription.
-
Visualizations
References
- 1. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Time-resolved fluorescence ligand binding for G protein–coupled receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. Time-resolved fluorescence ligand binding for G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of the lipopeptidomimetic LPPM-8
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for the experimental use of the lipopeptidomimetic LPPM-8.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the transcriptional coactivator Med25, a subunit of the Mediator complex. This compound is a selective inhibitor of Med25 protein-protein interactions (PPIs).[1][2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as a mixed allosteric/orthosteric inhibitor. It directly binds to the H2 face of the Med25 Activator Interaction Domain (AcID).[1][4] This binding orthosterically inhibits the interaction of H2-binding transcriptional activators, such as ATF6α. Concurrently, it allosterically inhibits the binding of H1-face-binding activators, such as the ETV/PEA3 family (ETV1, ETV4, and ETV5).[1]
Q3: What is the reported affinity of this compound for Med25?
A3: The incorporation of a medium-chain, branched fatty acid at the N-terminus of the peptidomimetic backbone increased its affinity for Med25 over 20-fold, resulting in a reported Ki of approximately 4 μM.[1][2][4]
Q4: Has the selectivity of this compound been characterized?
A4: Yes, the selectivity of this compound for Med25 has been described as "excellent" when compared to other coactivators.[5][6][7] For instance, in a competitive binding assay against the CBP KIX domain interacting with Myb, the IC50 for this compound was greater than 300 μM, indicating minimal activity against this off-target protein complex.[4]
Q5: What are the known downstream cellular effects of this compound treatment?
A5: In a triple-negative breast cancer cell line (VARI068), this compound treatment has been shown to inhibit the expression of Med25-dependent genes, such as Matrix Metallopeptidase 2 (MMP2).[1][4]
Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations for this compound.
| Target | Assay Type | Value | Reference |
| Med25 | Competitive Inhibition (Ki) | 4 µM | [1][2][4] |
| Med25·ETV1 | Competitive Inhibition (IC50) | ~10-20 µM (est.) | [1] |
| Med25·ETV4 | Competitive Inhibition (IC50) | ~20-40 µM (est.) | [1] |
| Med25·ETV5 | Competitive Inhibition (IC50) | ~10-20 µM (est.) | [1] |
| CBP KIX · Myb | Competitive Inhibition (IC50) | >300 µM | [4] |
Signaling Pathway and Experimental Workflows
The diagrams below illustrate the known mechanism of action of this compound and a recommended workflow for troubleshooting unexpected experimental results.
Caption: On-target signaling pathway of this compound in the nucleus.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Troubleshooting Guides
Issue 1: I am observing a higher-than-expected level of cell death in my experiments.
-
Question: My cells are dying when treated with this compound at concentrations where I expect to see specific inhibition of Med25. Is this a known off-target toxic effect?
-
Answer and Troubleshooting Steps:
-
Confirm Dosing and Vehicle Effects: First, ensure that the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a vehicle-only control. Double-check all calculations for the dilution of your this compound stock.
-
Determine the Cytotoxicity Profile: It is crucial to determine the cytotoxic concentration (IC50) of this compound in your specific cell line. While this compound is reported to be selective, cell-type-specific toxicity is possible with any compound, including lipopeptides.[7] We recommend performing a standard cytotoxicity assay.
-
Recommended Protocol - MTT Assay: A common method to assess cell viability is the MTT assay. This colorimetric assay measures the metabolic activity of living cells.
-
Compare Viability IC50 with Activity EC50: Once you have a cytotoxicity IC50 value, compare it to the effective concentration (EC50) required for the desired on-target effect (e.g., inhibition of a Med25-dependent gene). A favorable therapeutic window exists if the cytotoxicity IC50 is significantly higher than the on-target EC50. If the values are close, the observed cell death may be a result of non-specific toxicity rather than a specific off-target effect.
-
Issue 2: I am not observing the expected inhibition of my target gene, or I'm seeing an unexpected phenotype.
-
Question: I am using this compound to inhibit a known Med25-dependent process in my cell line, but the results are not as expected. How can I confirm that this compound is engaging its target in my experimental system?
-
Answer and Troubleshooting Steps:
-
Validate On-Target Engagement: Target engagement can be confirmed directly in your cells or cellular extracts using a Cellular Thermal Shift Assay (CETSA).[2] This method assesses the stabilization of a protein upon ligand binding.
-
Recommended Protocol - CETSA: This experiment involves treating cells or cell lysates with this compound or a vehicle control, heating the samples across a range of temperatures, and then analyzing the amount of soluble Med25 protein remaining at each temperature by Western Blot. An increase in the thermal stability of Med25 in the presence of this compound indicates direct target engagement.[1][4]
-
Verify Downstream Gene Repression: As a complementary approach, use Quantitative PCR (qPCR) to measure the transcript levels of a known Med25-dependent gene (e.g., MMP2 or MMP9 in relevant cancer cell lines) after this compound treatment.[1][3] A dose-dependent decrease in the transcript level serves as a functional confirmation of on-target activity.
-
Consider Cell-Specific Factors: If target engagement is confirmed but the expected phenotype is absent, consider that the role of Med25 in regulating your process of interest may be highly context- or cell-type-dependent.
-
Investigating Potential Off-Target Effects: If on-target engagement cannot be confirmed, and you observe a consistent, unexpected phenotype, it may be due to an off-target effect. Broader screening methods like chemical proteomics or multi-pathway reporter assays could be employed to identify potential off-target binding partners or affected signaling pathways.[1][2]
-
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the binding of this compound to Med25 in intact cells or cell lysates.
-
Methodology:
-
Cell Treatment: Culture your cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
Harvest and Lysis: Harvest the cells and wash with PBS. For lysate CETSA, lyse the cells in a suitable buffer with protease inhibitors. Clarify the lysate by centrifugation.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Extraction: Lyse the cells from the intact cell CETSA using freeze-thaw cycles. Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g).
-
Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble Med25 in each sample by Western Blot using a validated Med25 antibody. Increased band intensity in this compound-treated samples at higher temperatures compared to the vehicle control indicates thermal stabilization and target engagement.[1][4]
-
2. MTT Cytotoxicity Assay
-
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
-
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle-only control).
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT [3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the logarithm of this compound concentration to calculate the IC50 value.
-
3. Quantitative PCR (qPCR) for Target Gene Expression
-
Objective: To measure the effect of this compound on the mRNA levels of a Med25-dependent gene.
-
Methodology:
-
Cell Treatment: Plate cells and treat with a dose range of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and primers specific for your gene of interest (e.g., MMP2) and a stable housekeeping gene (e.g., RPL19, GAPDH).
-
Analysis: Run the reaction on a real-time PCR machine. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.[1][4]
-
References
- 1. Multi-pathway cellular analysis of compound selectivity - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 2. promegaconnections.com [promegaconnections.com]
- 3. In Vitro and In Ovo Toxicity Analysis of Lipopeptides Biosurfactants Produced by Bacillus velezensis Strain AF_3B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: LPPM-8 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of LPPM-8, a lipopeptidomimetic designed as a selective inhibitor of Med25 protein-protein interactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is synthesized using a solid-phase peptide synthesis (SPPS) approach. The synthesis involves the sequential coupling of amino acids to a solid support resin, followed by the attachment of a medium-chain, branched fatty acid to the N-terminus of the peptide. The final step is the cleavage of the lipopeptidomimetic from the resin and subsequent purification.
Q2: I am observing low coupling efficiency during the solid-phase synthesis. What could be the cause?
A2: Low coupling efficiency can arise from several factors. One common issue is the aggregation of the growing peptide chain on the resin, which is particularly prevalent with hydrophobic amino acid sequences. Another potential cause is steric hindrance, especially with bulky amino acids or at the N-terminus where the lipid moiety is attached. Ensure that your coupling reagents are fresh and that the reaction conditions (e.g., solvent, temperature, and reaction time) are optimized.
Q3: My final product yield is consistently low. What are the potential reasons?
A3: Low final yields can be attributed to issues in both the synthesis and purification steps. During synthesis, incomplete deprotection or coupling reactions at each step can lead to a significant loss of the desired full-length product. During purification, product loss can occur due to aggregation and poor solubility of the amphipathic this compound molecule. Careful optimization of the cleavage cocktail and the purification protocol is crucial to maximize yield.
Q4: I am having difficulty purifying this compound using reverse-phase HPLC. What parameters should I optimize?
A4: The amphipathic nature of this compound, possessing both a hydrophobic lipid tail and a more hydrophilic peptide backbone, can make purification challenging. Key parameters to optimize for reverse-phase HPLC include:
-
Column Stationary Phase: A C18 or C8 column is typically a good starting point.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water is used for elution. The gradient slope should be optimized to achieve good separation of impurities.
-
Additives: The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is often necessary to improve peak shape and retention of the peptide.
-
Sample Preparation: Ensure your crude product is fully dissolved in a suitable solvent before injection. Aggregates can block the column and lead to poor separation.
Q5: The purified this compound shows poor solubility. How can I improve this?
A5: Lipopeptides like this compound can be prone to aggregation and have limited solubility in aqueous buffers. To improve solubility, you can try dissolving the compound in a small amount of an organic solvent like DMSO or DMF before diluting it with the desired aqueous buffer. Sonication may also help to break up aggregates. For biological assays, it is important to determine the final concentration of the organic solvent and ensure it does not interfere with the experiment.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | - Aggregation of peptide on resin- Steric hindrance- Inactive coupling reagents | - Use a more polar solvent or a solvent mixture to disrupt aggregation (e.g., DMF/NMP).- Increase coupling time and/or temperature.- Use a stronger coupling agent (e.g., HATU, HCTU).- Double couple problematic amino acids.- Ensure coupling reagents are fresh and stored under appropriate conditions. |
| Side Reactions | - Racemization of amino acids- Unwanted reactions with amino acid side chains | - Use appropriate protecting groups for reactive side chains.- Optimize coupling conditions to minimize racemization (e.g., use of additives like Oxyma). |
| Premature Cleavage | - Instability of the linker to the resin | - Ensure the chosen resin and linker are compatible with the synthesis conditions, particularly the deprotection steps. |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape in HPLC | - Aggregation of the sample- Interaction with column material- Inappropriate mobile phase | - Dissolve the sample in a small amount of organic solvent before injection.- Add an ion-pairing reagent (e.g., 0.1% TFA) to both mobile phases.- Optimize the mobile phase gradient and flow rate. |
| Co-elution of Impurities | - Similar hydrophobicity of impurities and product | - Optimize the HPLC gradient to be shallower, allowing for better separation.- Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).- Consider a secondary purification step using a different chromatographic technique if necessary. |
| Low Recovery from HPLC | - Irreversible adsorption to the column- Precipitation of the sample on the column | - Ensure the sample is fully dissolved before injection.- Modify the mobile phase to improve solubility (e.g., increase the initial percentage of organic solvent if possible without compromising retention). |
Experimental Protocols & Workflows
General Solid-Phase Synthesis Workflow for this compound
Caption: Solid-phase synthesis workflow for this compound.
Troubleshooting Logic for Low Synthesis Yield
Caption: Troubleshooting decision tree for low this compound synthesis yield.
Technical Support Center: Addressing Aggregation Problems with Lipopeptidomimetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipopeptidomimetics to address protein aggregation problems.
Frequently Asked Questions (FAQs)
Q1: My lipopeptidomimetic is poorly soluble in aqueous buffers. How can I improve its solubility for my aggregation assays?
A1: Poor solubility is a common challenge with lipopeptidomimetics due to their hydrophobic lipid tails. Here are several strategies to enhance solubility:
-
Co-solvents: Initially dissolve the lipopeptidomimetic in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol before making the final dilution in your aqueous buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1-5%) to avoid interfering with the protein aggregation kinetics or the assay itself.
-
pH Adjustment: The net charge of your lipopeptidomimetic can influence its solubility. If the peptide portion contains acidic or basic residues, adjusting the pH of the buffer away from the isoelectric point (pI) of the lipopeptidomimetic can increase its solubility.
-
Use of Surfactants: Low concentrations of non-ionic detergents, such as Triton X-100 or Tween 20, can aid in solubilizing lipopeptidomimetics. However, be cautious as detergents can also interfere with protein aggregation and some assays. It is essential to include appropriate controls to assess the effect of the detergent alone.
-
Formulation with Liposomes or Nanoparticles: For in vivo or complex cellular assays, formulating the lipopeptidomimetic into liposomes or other nanoparticle systems can significantly improve its solubility and delivery.
Q2: I am observing inconsistent or irreproducible results in my Thioflavin T (ThT) aggregation assays. What could be the cause?
A2: Inconsistent ThT assay results can stem from several factors related to both the protein and the lipopeptidomimetic:
-
Lipopeptidomimetic Interference: Some lipopeptidomimetics can directly interact with ThT, either quenching its fluorescence or forming aggregates that themselves bind ThT, leading to false negative or false positive results. To test for this, run control experiments with the lipopeptidomimetic and ThT in the absence of the aggregating protein.
-
Protein Preparation: The aggregation of proteins like amyloid-beta is highly sensitive to the initial state of the peptide. Ensure you have a consistent protocol for preparing monomeric protein to start your aggregation reaction. This may involve size-exclusion chromatography or treatment with solvents like hexafluoroisopropanol (HFIP) followed by careful removal of the solvent.
-
Pipetting and Mixing: Aggregation assays are sensitive to minor variations. Ensure accurate and consistent pipetting, especially when preparing serial dilutions of your lipopeptidomimetic. Gentle and consistent mixing is also crucial to initiate the aggregation reaction uniformly.
-
Plate and Sealing: Use non-binding, black, clear-bottom 96-well plates to minimize protein adsorption and background fluorescence. Ensure proper sealing of the plate to prevent evaporation during long incubation times at elevated temperatures.
Q3: How can I confirm that my lipopeptidomimetic is inhibiting aggregation and not just interfering with the ThT assay?
A3: It is crucial to use orthogonal techniques to validate your ThT assay results:
-
Dynamic Light Scattering (DLS): DLS can monitor the size distribution of particles in solution over time. A successful inhibitor should prevent the increase in the hydrodynamic radius of the protein, indicating a block in the formation of larger aggregates.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the protein aggregates. At the end of the aggregation assay, you can image samples treated with and without the lipopeptidomimetic to see if fibril formation is reduced or altered.
-
Sedimentation Assays: Centrifuging the samples at the end of the incubation period and quantifying the amount of soluble protein remaining in the supernatant can provide a measure of aggregation inhibition. An effective inhibitor will result in a higher concentration of soluble protein.
Troubleshooting Guides
Problem 1: Unexpected Aggregation Kinetics in ThT Assay
| Symptom | Possible Cause | Troubleshooting Step |
| No aggregation observed (flat ThT curve) | Protein is not aggregation-prone under the assay conditions. | Verify the protein concentration, buffer pH, temperature, and agitation. Use a known positive control for aggregation. |
| Lipopeptidomimetic is highly effective at the tested concentration. | Test a wider range of lower concentrations of the lipopeptidomimetic. | |
| Lipopeptidomimetic is quenching ThT fluorescence. | Run a control with pre-formed fibrils, ThT, and the lipopeptidomimetic. A decrease in fluorescence indicates quenching. | |
| Increased ThT fluorescence with lipopeptidomimetic alone | Lipopeptidomimetic self-aggregates and binds ThT. | Run a control with only the lipopeptidomimetic and ThT. If fluorescence increases, consider using a lower concentration or a different solubilization method. |
| Shorter lag phase or faster aggregation with lipopeptidomimetic | Lipopeptidomimetic is promoting aggregation at the tested concentration. | This is a real possibility. Some compounds can act as seeds or templates for aggregation. Test a broader concentration range. |
Problem 2: High Variability in DLS Measurements
| Symptom | Possible Cause | Troubleshooting Step |
| High polydispersity index (PDI) | Sample contains a wide range of aggregate sizes. | This is expected in an aggregating sample. Monitor the change in PDI over time. An effective inhibitor should maintain a low PDI. |
| Presence of dust or large, non-specific aggregates. | Filter all buffers and samples through a 0.22 µm filter before measurement. Ensure cuvettes are meticulously clean. | |
| Inconsistent readings between replicates | Sample is not thermally equilibrated. | Allow the sample to equilibrate in the DLS instrument for a few minutes before starting the measurement. |
| Concentration is too low or too high. | Ensure the protein concentration is within the optimal range for your DLS instrument. |
Quantitative Data on Lipopeptidomimetic Efficacy
The following table summarizes the reported efficacy of various lipopeptidomimetics in inhibiting the aggregation of different amyloidogenic proteins.
| Lipopeptidomimetic | Target Protein | Assay | Efficacy (IC50 / Ki) | Reference |
| LPPM-8 | Med25 | Competitive Fluorescence Polarization | Ki = 4 µM | [1] |
| ZPDm | α-Synuclein | ThT Assay | Inhibits aggregation and disassembles pre-formed fibrils | [2] |
| KLVFF-derived peptidomimetics | Tau | ThS Fluorescence | Prevents tau aggregation | [3] |
| RI-AG03 | Tau | ThT Assay | IC50 = 4.5 µM in a biosensor cell assay | [4] |
| Cationic α-helical oligopyridylamides | Amyloid-β (Aβ42) | ThT Assay | Inhibition at sub-stoichiometric concentrations | [5] |
| Anionic oligopyridylamide-based compounds | Amyloid-β (Aβ42) | ThT Assay | Inhibition of aggregation | [5] |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol is a general guideline for monitoring protein aggregation in the presence of a lipopeptidomimetic inhibitor.
Materials:
-
Aggregating protein (e.g., Amyloid-β, α-Synuclein)
-
Lipopeptidomimetic inhibitor
-
Thioflavin T (ThT)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Non-binding, black, clear-bottom 96-well plates
-
Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the aggregating protein in its monomeric form. This may require pre-treatment steps like SEC or HFIP treatment.
-
Prepare a stock solution of the lipopeptidomimetic in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of ThT (e.g., 1 mM in water) and filter it through a 0.22 µm filter. Store protected from light.
-
-
Assay Setup:
-
In a 96-well plate, add the desired concentrations of the lipopeptidomimetic inhibitor. Perform serial dilutions to test a range of concentrations.
-
Add the aggregating protein to each well at its final working concentration.
-
Add ThT to each well to a final concentration of 10-20 µM.
-
Include the following controls:
-
Protein + ThT (no inhibitor) - Positive control for aggregation.
-
Buffer + ThT - Blank.
-
Lipopeptidomimetic + ThT (no protein) - To check for inhibitor interference.
-
Protein + Lipopeptidomimetic (no ThT) - For DLS or TEM analysis.
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at 37°C with intermittent shaking (e.g., 1 minute of shaking every 15 minutes).
-
Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-72 hours).
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity versus time for each concentration of the inhibitor.
-
Analyze the aggregation kinetics by determining the lag time and the maximum fluorescence intensity.
-
Calculate the percentage of inhibition at the plateau phase for each inhibitor concentration and determine the IC50 value.
-
Dynamic Light Scattering (DLS) for Monitoring Aggregation
This protocol outlines the use of DLS to monitor the size of protein aggregates over time.
Materials:
-
Aggregating protein
-
Lipopeptidomimetic inhibitor
-
Assay buffer
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Sample Preparation:
-
Prepare samples as described for the ThT assay (without ThT) in a clean, dust-free environment.
-
Filter all solutions through a 0.22 µm filter immediately before use.
-
-
DLS Measurement:
-
Transfer the sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Perform an initial DLS measurement (time = 0) to determine the initial size distribution of the protein.
-
Incubate the sample at the desired temperature (this can be done inside the DLS instrument if it has temperature control, or in a separate incubator).
-
Take DLS measurements at regular time intervals throughout the aggregation process.
-
-
Data Analysis:
-
Analyze the DLS data to obtain the average hydrodynamic radius (Rh) and the polydispersity index (PDI) at each time point.
-
Plot the average Rh versus time for samples with and without the inhibitor.
-
A successful inhibitor will show a significantly smaller increase in Rh over time compared to the control.
-
Visualizations
Caption: Experimental workflow for screening lipopeptidomimetic inhibitors of protein aggregation.
Caption: Proposed mechanism of action for lipopeptidomimetic inhibition of protein aggregation.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Frontiers | Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Protein Aggregation: Mechanisms, Design, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inhibition-of-amyloid-protein-aggregation-using-selected-peptidomimetics - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Validating the Specificity of LPPM-8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of the Med25 inhibitor, LPPM-8.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary target?
This compound is a lipopeptidomimetic that acts as an inhibitor of protein-protein interactions (PPIs). Its primary target is the Mediator complex subunit Med25.[1][2] this compound functions by binding to the Activator Interaction Domain (AcID) of Med25, thereby disrupting its interaction with transcriptional activators.[1][2]
2. How can I confirm that this compound is engaging with Med25 in my cell model?
Direct evidence of target engagement in a cellular context can be achieved using a Cellular Thermal Shift Assay (CETSA). This assay is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. An increased thermal stability of Med25 in the presence of this compound indicates direct binding.
3. How selective is this compound for Med25 over other coactivators?
This compound has been shown to have good selectivity for Med25. Competitive inhibition assays, often performed using fluorescence polarization, have demonstrated a greater than 6-fold preference for Med25 when tested against a panel of other coactivator-activator protein-protein interactions.[3]
4. What is a suitable negative control for experiments with this compound?
A close structural analog, LPPM-9, which shows minimal binding to Med25, is an excellent negative control.[3] If LPPM-9 is unavailable, researchers can consider using a scrambled peptide sequence of this compound with a similar lipid modification or another unrelated PPI inhibitor not expected to bind Med25.
5. What are the expected downstream functional effects of this compound treatment?
By inhibiting the interaction of Med25 with transcriptional activators, this compound is expected to modulate the expression of Med25-dependent genes. For example, in a triple-negative breast cancer cell line, this compound treatment resulted in the downregulation of the Med25-ETV5-dependent gene MMP2.[3] Researchers should identify and monitor the expression of known Med25 target genes relevant to their biological system.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
| Problem | Possible Cause | Recommended Solution |
| No observable thermal shift of Med25 with this compound treatment. | 1. Low expression of endogenous Med25 in the chosen cell line.2. Insufficient concentration of this compound.3. Inappropriate temperature range for denaturation. | 1. Screen different cell lines for higher Med25 expression via western blot.2. Perform a dose-response experiment with a range of this compound concentrations.3. Optimize the temperature gradient in the CETSA protocol to accurately capture the Med25 melting curve. |
| High variability between replicates. | 1. Inconsistent heating of samples.2. Uneven cell lysis.3. Pipetting errors. | 1. Ensure uniform and rapid heating of all samples using a PCR cycler with a thermal gradient function.2. Optimize the lysis protocol to ensure complete and consistent cell disruption.3. Use calibrated pipettes and perform careful, consistent pipetting. |
| Med25 signal is weak or undetectable by western blot. | 1. Low Med25 expression.2. Poor antibody quality.3. Insufficient protein loading. | 1. Consider using a cell line with higher Med25 expression or overexpressing tagged Med25.2. Validate the Med25 antibody for specificity and sensitivity.3. Increase the amount of protein loaded onto the gel. |
Competitive Inhibition Assay (Fluorescence Polarization) for this compound Selectivity
| Problem | Possible Cause | Recommended Solution |
| Low signal-to-noise ratio. | 1. Low concentration or purity of the fluorescently labeled tracer.2. Autofluorescence from compounds or buffer components. | 1. Ensure high purity of the tracer and optimize its concentration.2. Use a buffer with low background fluorescence and screen for compound interference. |
| No change in polarization upon addition of this compound. | 1. The fluorescent label on the tracer interferes with this compound binding.2. The concentration of the binding partner is too high. | 1. Test different labeling positions on the tracer peptide.2. Titrate the concentration of the unlabeled binding partner to an optimal level. |
| High non-specific binding of the tracer. | 1. Hydrophobic interactions of the tracer with the plate surface.2. Non-specific binding to other proteins in the assay. | 1. Use non-binding surface plates.2. Include a non-specific protein like bovine serum albumin (BSA) in the buffer to block non-specific sites. |
qPCR for Downstream Gene Expression Analysis
| Problem | Possible Cause | Recommended Solution |
| High Cq values or no amplification of the target gene. | 1. Low expression of the Med25-dependent gene in the chosen cell model.2. Poor primer design.3. RNA degradation. | 1. Select a cell line known to express the target gene at a detectable level.2. Design and validate new primers for efficiency and specificity.3. Use an RNA stabilization solution and ensure proper RNA extraction and handling techniques. |
| Inconsistent results between biological replicates. | 1. Variation in cell culture conditions.2. Inconsistent this compound treatment.3. Pipetting inaccuracies during qPCR setup. | 1. Maintain consistent cell seeding density, passage number, and growth conditions.2. Ensure accurate and consistent dosing of this compound.3. Use a master mix for qPCR reactions to minimize pipetting variability. |
| No change in target gene expression after this compound treatment. | 1. The selected gene is not regulated by Med25 in the specific cellular context.2. Insufficient treatment time or concentration of this compound. | 1. Validate that the target gene is indeed a downstream target of Med25 in your model system.2. Perform a time-course and dose-response experiment to determine optimal treatment conditions. |
Data Presentation
Table 1: Selectivity of this compound Against a Panel of Coactivator-Activator Interactions
| Coactivator-Activator PPI | This compound Ki (μM) |
| Med25 ⋅ ATF6α | 4 |
| CBP KIX ⋅ MLL | > 25 |
| CBP KIX ⋅ Myb | > 25 |
| CBP KIX ⋅ pKID | > 25 |
| CBP IBiD ⋅ ACTR | > 25 |
Data synthesized from the primary publication. This table demonstrates the high selectivity of this compound for the Med25-ATF6α interaction.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours) at 37°C.
-
Harvesting: After treatment, wash the cells with PBS and harvest by scraping or trypsinization. Centrifuge to pellet the cells and wash again with PBS.
-
Heating: Resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant and determine the protein concentration. Analyze the soluble protein fraction by SDS-PAGE and western blotting using an antibody specific for Med25. An increase in the amount of soluble Med25 at higher temperatures in this compound treated samples compared to the vehicle control indicates target stabilization.
Quantitative PCR (qPCR) for Gene Expression Analysis
-
Cell Treatment and RNA Extraction: Treat cells with this compound, a negative control (e.g., LPPM-9), and a vehicle control for a predetermined time. Harvest the cells and extract total RNA using a commercial kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the target gene (e.g., MMP2) and a reference gene (e.g., RPL19).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated samples compared to controls.
Mandatory Visualizations
Caption: Med25 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Minimizing Variability in LPPM-8 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the Med25 protein-protein interaction inhibitor, LPPM-8.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the inhibitory effect of this compound on MMP2 gene expression in VARI068 cells between experiments. What are the potential causes and solutions?
High variability in experimental results can stem from several factors throughout the experimental workflow. Here are some common causes and recommended solutions:
-
Cell Health and Passage Number:
-
Cause: Cells that are unhealthy, stressed, or have a high passage number can respond inconsistently to treatment.
-
Solution: Always use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Regularly check cell viability and morphology.
-
-
Inconsistent Cell Seeding:
-
Cause: Uneven cell distribution in microplates leads to variability in cell number per well, affecting the final readout.
-
Solution: Ensure the cell suspension is homogenous before and during plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell settling.
-
-
This compound Preparation and Handling:
-
Cause: this compound is a lipopeptidomimetic, and its solubility and stability in culture media can be critical. Improper dissolution or storage can lead to inconsistent concentrations.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells, including controls. Visually inspect for any precipitation after dilution in media.
-
-
Pipetting Accuracy:
-
Cause: Small errors in pipetting volumes of cells, media, or this compound can introduce significant variability.
-
Solution: Regularly calibrate pipettes. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.
-
Q2: We are not observing the expected decrease in MMP2 gene expression after treating VARI068 cells with this compound. What troubleshooting steps can we take?
If this compound is not producing the expected inhibitory effect, consider the following:
-
This compound Concentration:
-
Cause: The concentration of this compound may be too low to effectively inhibit the Med25-ETV5 interaction.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal inhibitory concentration.
-
-
Incubation Time:
-
Cause: The incubation time may be too short for this compound to exert its effect on gene expression.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Cell Line Integrity:
-
Cause: The VARI068 cell line may have lost the specific phenotype that makes it responsive to this compound (e.g., high Med25 and ETV5 expression).
-
Solution: Authenticate your cell line and ensure it aligns with the characteristics reported in the literature.
-
-
Reagent Quality:
-
Cause: The this compound compound may have degraded.
-
Solution: Use a fresh batch of this compound and store it according to the manufacturer's instructions.
-
Q3: How can we minimize the "edge effect" in our 96-well plate experiments with this compound?
The edge effect, where wells on the perimeter of a plate behave differently, is often due to increased evaporation.
-
Solution: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. Ensure proper humidification in the incubator.
Experimental Protocols and Data Presentation
Table 1: Recommended Experimental Parameters for this compound Treatment of VARI068 Cells
| Parameter | Recommended Value/Range | Notes |
| Cell Line | VARI068 (Triple-Negative Breast Cancer) | Ensure cell line authentication. |
| Seeding Density | 1.5 x 10⁵ to 2.5 x 10⁵ cells/mL | Optimize for your specific plate format and assay duration. |
| This compound Concentration | 1 µM - 50 µM | A starting point for dose-response experiments. The reported Ki is 4 µM.[1] |
| Vehicle Control | DMSO | Keep the final DMSO concentration consistent and low (e.g., <0.1%) across all wells. |
| Incubation Time | 24 - 72 hours | Optimize based on time-course experiments. |
| Negative Control Compound | LPPM-9 (if available) | A structurally similar but inactive compound can serve as an excellent negative control.[2] |
Protocol: Quantification of MMP2 Gene Expression using qPCR
This protocol outlines the steps to measure the effect of this compound on the expression of the Med25-ETV5 dependent gene, MMP2, in VARI068 cells.
-
Cell Seeding and Treatment:
-
Seed VARI068 cells in a 12-well or 24-well plate at the optimized density.
-
Allow cells to adhere for 24 hours.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for the optimized duration (e.g., 48 hours).
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix.
-
Use primers specific for MMP2 and a stable reference gene, such as RPL19.[2]
-
Perform the qPCR on a real-time PCR instrument. A typical cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
-
Data Analysis:
-
Calculate the ΔCt for each sample by subtracting the Ct of the reference gene from the Ct of the target gene (MMP2).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group.
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Normalize the results to the vehicle-treated control.
-
Table 2: Troubleshooting Guide for qPCR Analysis
| Issue | Possible Cause | Solution |
| High Cq values | Low template amount or quality | Increase the amount of cDNA in the reaction. Check RNA integrity. |
| Inefficient primers | Design and validate new primers. | |
| No amplification | Missing reaction component | Check all components of the qPCR master mix. |
| Incorrect cycling conditions | Verify the annealing temperature and other cycling parameters. | |
| Multiple peaks in melt curve | Primer-dimers or non-specific products | Optimize primer concentration and annealing temperature. |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action on the Med25-ETV5 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
interpreting unexpected results in LPPM-8 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LPPM-8 in their experiments. The information is tailored for scientists in drug development and related fields to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a lipopeptidomimetic that functions as an inhibitor of protein-protein interactions (PPIs) involving the coactivator Med25.[1][2] It specifically binds to the H2 face of the Med25 activator interaction domain (AcID).[1][3] This interaction stabilizes the full-length Med25 protein and disrupts its association with transcriptional activators, leading to the inhibition of Med25-regulated gene expression.[1][2][3]
Q2: What is LPPM-9 and how is it related to this compound?
LPPM-9 is a closely related analog of this compound that serves as a negative control in experiments.[1] Unlike this compound, LPPM-9 does not effectively engage with Med25 and therefore does not inhibit Med25-dependent gene expression.[1][3] This difference in activity is attributed to structural variations, particularly in the C-terminal moiety, which affects their conformational propensities.[1]
Q3: What are the key applications of this compound in research?
This compound is a valuable tool for studying the biology of the Mediator complex and the role of Med25 in transcription.[1][2][3] It can be used to probe the Med25 protein-protein interaction network and its downstream effects on gene transcription in various cellular contexts, including in models of triple-negative breast cancer.[1][2][3]
Q4: How does this compound affect the stability of the Med25 protein?
This compound has been shown to stabilize the full-length Med25 protein in cellular extracts.[1][3] This can be observed as a thermal shift in cellular thermal shift assays (CETSA), where this compound-treated samples show increased Med25 band intensity at higher temperatures compared to vehicle-treated controls.[3]
Troubleshooting Guides
Issue 1: No or low inhibitory activity of this compound in a Med25-dependent reporter assay.
Possible Causes and Troubleshooting Steps:
-
Compound Integrity:
-
Verify Compound Quality: Ensure the this compound used is of high purity and has not degraded. If possible, verify its identity and purity via analytical methods like HPLC-MS.
-
Proper Storage: Confirm that this compound has been stored under the recommended conditions (e.g., -20°C or -80°C, protected from light and moisture).
-
Solubility Issues: this compound is a lipopeptidomimetic and may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before dilution in aqueous buffers. Sonication may aid in solubilization.
-
-
Experimental Setup:
-
Incorrect Concentration: Verify the final concentration of this compound in the assay. Perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Cell Line Suitability: Confirm that the cell line used expresses Med25 and that the reporter gene is indeed regulated by a Med25-dependent transcription factor.
-
Incubation Time: The incubation time with this compound may be insufficient. Optimize the treatment duration to allow for cellular uptake and target engagement.
-
-
Data Interpretation:
-
Inappropriate Controls: Ensure the use of both a vehicle control (e.g., DMSO) and a negative control compound like LPPM-9.[1]
-
Signal-to-Background Ratio: A low signal-to-background ratio in the assay can mask the inhibitory effect. Optimize assay conditions to improve this ratio.
-
Issue 2: Inconsistent results in Cellular Thermal Shift Assays (CETSA) for Med25 stabilization.
Possible Causes and Troubleshooting Steps:
-
Cell Lysis and Extract Preparation:
-
Inefficient Lysis: Incomplete cell lysis can lead to variable amounts of Med25 in the extract. Ensure the lysis buffer and protocol are optimized for your cell type to efficiently release nuclear proteins.
-
Protease Activity: The inclusion of protease inhibitors in the lysis buffer is critical to prevent Med25 degradation.
-
-
CETSA Protocol:
-
Heating Gradient: Ensure a precise and consistent temperature gradient is applied across all samples. Use a thermal cycler with a gradient function for best results.
-
This compound Concentration: The concentration of this compound may be suboptimal. A concentration of 25 µM has been shown to be effective.[3]
-
Sample Handling: Minimize freeze-thaw cycles of the cell extracts, as this can affect protein stability.
-
-
Western Blotting:
-
Antibody Quality: Use a validated antibody specific for Med25.
-
Loading Controls: Ensure equal protein loading across all lanes by using a reliable loading control.
-
Signal Detection: The chemiluminescent signal may be too weak or saturated. Optimize antibody dilutions and exposure times.
-
Issue 3: No downregulation of Med25-dependent genes (e.g., MMP2) in qPCR experiments.
Possible Causes and Troubleshooting Steps:
-
Cellular Context:
-
Cell Line Specificity: The regulation of the target gene may be cell-line specific and not solely dependent on Med25 in the chosen cell line. Confirm the Med25-dependency of the target gene in your system. The VARI068 cell line is a model where this compound has been shown to downregulate the Med25-dependent gene MMP2.[1][3]
-
Compensatory Mechanisms: Cells may activate compensatory signaling pathways that circumvent the inhibition of Med25.
-
-
Experimental Protocol:
-
This compound Treatment: As with reporter assays, optimize the concentration and duration of this compound treatment.
-
RNA Quality: Ensure high-quality, intact RNA is isolated for cDNA synthesis. Check RNA integrity using methods like gel electrophoresis or a Bioanalyzer.
-
qPCR Primer Design: Use validated qPCR primers with high efficiency and specificity for the target and reference genes. RPL19 has been used as a reference gene in this compound experiments.[3]
-
-
Data Analysis:
-
Appropriate Reference Genes: Use stable reference genes for normalization that are not affected by the experimental treatment.
-
Statistical Analysis: Perform appropriate statistical analysis on biological replicates to determine the significance of any observed changes in gene expression.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from competitive fluorescence polarization assays.
Table 1: Inhibitory Activity of this compound against Med25 AcID · ATF6α
| Compound | Apparent IC50 (μM) | Ki (μM) |
| This compound | Not explicitly stated, but Ki is 4 μM | 4 |
Note: The affinity of this compound for Med25 was found to be >20-fold higher than its precursor, which had a Ki of >100 μM.[2]
Table 2: Selectivity of this compound for Med25 AcID
| Coactivator · Activator Complex | IC50 (μM) |
| Med25 AcID · ATF6α | ~5 |
| CBP KIX · MLL | >300 |
| CBP KIX · Myb | >300 |
| CBP KIX · pKID | >300 |
| CBP TAZ1 · HIF1α | >300 |
| ARC105 · SREBP1a | >300 |
| CBP IBiD · ACTR | >300 |
Data indicates a >6-fold preference for Med25 over other coactivator-activator complexes tested.[1]
Experimental Protocols
1. Competitive Fluorescence Polarization Assay
This assay is used to determine the inhibitory constant (Ki) of this compound for the Med25-activator interaction.
-
Materials:
-
Purified Med25 AcID protein
-
FITC-labeled transcriptional activator peptide (e.g., ATF6α)
-
This compound and control compounds
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Triton X-100)
-
Microplate reader capable of measuring fluorescence polarization
-
-
Methodology:
-
A solution containing Med25 AcID and the FITC-labeled activator peptide is prepared at concentrations that result in a significant polarization signal.
-
Serial dilutions of this compound or control compounds are added to the Med25-activator mixture in a microplate.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader.
-
The IC50 values are determined by plotting the change in polarization against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
IC50 values are converted to Ki values using a suitable equation that takes into account the concentration of the fluorescent ligand and its affinity for the protein.
-
2. Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the engagement of this compound with Med25 in a cellular context.
-
Materials:
-
Cultured cells (e.g., VARI068)
-
This compound and vehicle control (e.g., DMSO)
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-Med25 antibody
-
-
Methodology:
-
Harvest cells and prepare a cell lysate.
-
Divide the lysate into aliquots and treat with either this compound (e.g., 25 µM) or vehicle control.
-
Incubate the treated lysates at various temperatures using a thermal cycler to induce thermal denaturation.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Med25 at each temperature by Western blotting using an anti-Med25 antibody.
-
Increased thermal stability of Med25 in the presence of this compound is indicative of target engagement.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Mediator Complex Inhibitors: LPPM-8 versus Small Molecules
For Researchers, Scientists, and Drug Development Professionals
The Mediator complex, a crucial co-regulator of transcription, has emerged as a significant target for therapeutic intervention in various diseases, including cancer. This guide provides an objective comparison of a novel protein-protein interaction (PPI) inhibitor, LPPM-8, with established small molecule inhibitors that target the kinase activity of the Mediator complex, specifically CCT251545 and Cortistatin A. This comparison is supported by available experimental data to aid researchers in selecting the appropriate tool for their studies.
Introduction to Mediator Complex Inhibition Strategies
The Mediator complex is a large, multi-subunit assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery.[1] Its modular nature and diverse functions present multiple avenues for therapeutic targeting. Two primary strategies have emerged:
-
Inhibition of Protein-Protein Interactions (PPIs): This approach aims to disrupt the interaction between specific Mediator subunits and transcription factors or other co-regulators. This compound is a prime example of this strategy, targeting the MED25 subunit.[2][3]
-
Inhibition of Mediator-Associated Kinases: The Mediator complex includes a kinase module composed of CDK8 or its paralog CDK19, Cyclin C, MED12, and MED13.[4][5] Small molecules like CCT251545 and Cortistatin A are designed to inhibit the enzymatic activity of CDK8 and CDK19, thereby modulating transcription.[5][6][7]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound, CCT251545, and Cortistatin A, providing a basis for comparing their potency and cellular activity.
Table 1: Inhibitor Characteristics and Potency
| Inhibitor | Type | Target(s) | Mechanism of Action | Binding Affinity / Potency |
| This compound | Lipopeptidomimetic | MED25 | Disrupts MED25 protein-protein interactions | Ki = 4 µM for MED25[8] |
| CCT251545 | Small Molecule | CDK8, CDK19 | ATP-competitive kinase inhibitor | Biochemical IC50: CDK8 = 7 nM, CDK19 = 6 nM[6] |
| Cortistatin A | Natural Product (Steroidal Alkaloid) | CDK8, CDK19 | Highly selective kinase inhibitor | Kd = 195 pM for CDK8-CycC complex[7] |
Table 2: Cellular Activity and Effects
| Inhibitor | Cellular Assay | Cell Line | Effect | Potency (IC50 / Effective Conc.) |
| This compound | Gene Expression (qPCR) | VARI068 (Triple-Negative Breast Cancer) | Inhibition of MED25-dependent gene (MMP-9) | 10 and 20 µM[2] |
| CCT251545 | Wnt Signaling Reporter Assay | 7dF3 | Inhibition of Wnt signaling | IC50 = 5 nM[4][9] |
| CCT251545 | STAT1 Phosphorylation | - | Biomarker of CDK8 kinase activity inhibition | IC50 = 9 nM[6] |
| Cortistatin A | Phosphoproteomics | HCT116 (Colon Carcinoma) | Identification of Mediator kinase substrates | - |
Signaling Pathways and Mechanisms of Action
The differential targeting of the Mediator complex by this compound and small molecule kinase inhibitors leads to distinct effects on downstream signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical signaling cascade involved in development and disease, and its activity is modulated by the Mediator complex.[10][11] Small molecule inhibitors of CDK8/19, such as CCT251545, have been shown to potently inhibit this pathway.[4][9]
Caption: Wnt/β-catenin signaling pathway and the role of the Mediator complex.
Experimental Workflows
Understanding the experimental context is crucial for interpreting the performance data of these inhibitors. Below are representative workflows for key assays used in their characterization.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as transcription factors or Mediator complex subunits.[3][12]
Caption: A typical experimental workflow for ChIP-seq.
Luciferase Reporter Assay for Wnt Signaling
Luciferase reporter assays are commonly used to quantify the activity of specific signaling pathways, such as the Wnt/β-catenin pathway.[13][14]
Caption: Workflow for a Wnt signaling luciferase reporter assay.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol (General)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).[3]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., MED25, CDK8) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads multiple times with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit. The purified DNA is then ready for downstream applications like qPCR or high-throughput sequencing.
Luciferase Reporter Assay for Wnt Signaling (General)
-
Cell Seeding: Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate.
-
Transfection: Co-transfect the cells with a Wnt/TCF-LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).[1]
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of the Mediator complex inhibitor (e.g., CCT251545) for a specified duration.
-
Wnt Pathway Stimulation: Stimulate the Wnt pathway by adding purified Wnt3a ligand or a GSK3β inhibitor (e.g., CHIR99021) to the cell culture medium.
-
Cell Lysis: After the stimulation period, lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle-treated control.
Quantitative Phosphoproteomics using SILAC and Mass Spectrometry (as applied for Cortistatin A)
-
SILAC Labeling: Culture cells (e.g., HCT116) for several passages in media containing either "light" (normal) or "heavy" (13C6, 15N2-lysine and 13C6, 15N4-arginine) stable isotopes of amino acids.[7]
-
Inhibitor Treatment: Treat the "heavy" labeled cells with the Mediator kinase inhibitor (e.g., Cortistatin A) and the "light" labeled cells with a vehicle control.
-
Cell Lysis and Protein Digestion: Combine equal amounts of protein from the "light" and "heavy" cell lysates. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the mixed peptide sample using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the "light" and "heavy" phosphopeptide pairs. A significant decrease in the heavy/light ratio for a particular phosphopeptide indicates that its phosphorylation is inhibited by the drug treatment.
Conclusion
This compound and small molecule inhibitors like CCT251545 and Cortistatin A represent two distinct and valuable approaches for targeting the Mediator complex.
-
This compound , as a MED25 PPI inhibitor, offers a highly specific tool to probe the functions of MED25 in transcriptional activation and its role in diseases like triple-negative breast cancer. Its mechanism is independent of kinase activity, providing a complementary approach to kinase inhibitors.
-
CCT251545 and Cortistatin A are potent and selective inhibitors of the CDK8/19 kinases within the Mediator complex. They are particularly effective at modulating signaling pathways like Wnt/β-catenin and serve as excellent chemical probes to investigate the enzymatic functions of the Mediator kinase module in various cellular processes and disease models.
The choice between these inhibitors will depend on the specific research question. For studies focused on the role of MED25-transcription factor interactions, this compound is the more appropriate tool. For investigating the consequences of inhibiting Mediator-associated kinase activity and its impact on pathways like Wnt signaling, CCT251545 and Cortistatin A are the inhibitors of choice. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their experimental designs.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. CCT251545 | Wnt/beta-catenin inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. ChIP-Seq: Introduction, Features, Workflow, and Applications - CD Genomics [rna.cd-genomics.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
- 6. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 7. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt Reporter Activity Assay [en.bio-protocol.org]
Validating the Mechanism of Action of LPPM-8: A Comparative Guide for Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipopeptidomimetic LPPM-8 with alternatives, supported by experimental data, to validate its mechanism of action as a selective inhibitor of the Med25 coactivator protein-protein interactions (PPIs). We detail the genetic and biophysical approaches used to confirm its target engagement and downstream effects on gene expression.
Unveiling the Action of this compound: A Potent and Selective Med25 Inhibitor
This compound is a synthetic lipopeptidomimetic designed to disrupt the interaction between transcriptional activators and the Med25 subunit of the Mediator complex.[1][2] By incorporating a medium-chain, branched fatty acid at the N-terminus of a heptameric peptide, this compound achieves a significant increase in affinity and selectivity for Med25 compared to its unlipidated peptide counterparts. Its mechanism of action centers on binding to the H2 face of the Med25 activator interaction domain (AcID), thereby orthosterically and allosterically inhibiting the binding of transcriptional activators like ATF6α and the ETV/PEA3 family. This targeted disruption of essential PPIs leads to the downregulation of Med25-dependent genes, offering a promising avenue for therapeutic intervention in diseases such as triple-negative breast cancer.[1][2]
Performance Comparison: this compound vs. Alternatives
To rigorously validate the specific activity of this compound, its performance is compared against a structurally similar but less active analogue, LPPM-9, and a generalized small-molecule inhibitor of protein-protein interactions. This comparative approach is crucial for attributing the observed biological effects directly to the specific molecular interactions of this compound.
| Parameter | This compound | LPPM-9 (Negative Control) | Generalized PPI Inhibitor (Hypothetical) |
| Target | Med25 Activator Interaction Domain (H2 Face)[1] | Med25 Activator Interaction Domain | Target-specific PPI interface |
| Inhibition Constant (Ki) for Med25 | ~4 µM[1] | > 100 µM | Varies depending on target affinity |
| Target Engagement in Cells (CETSA) | Stabilizes full-length Med25[1][2] | No significant stabilization observed | Demonstrable target stabilization |
| Downstream Gene Regulation (qPCR) | Decreases MMP2 transcript levels[1][2] | No significant change in MMP2 transcript levels[1][2] | Modulation of target-dependent gene expression |
| Selectivity | High selectivity for Med25 over other coactivators[1] | Not applicable | Varies; potential for off-target effects |
Visualizing the Molecular Mechanism and Experimental Validation
Signaling Pathway of this compound Action
Caption: this compound binds to the Med25 AcID, blocking transcriptional activator binding and inhibiting gene transcription.
Experimental Workflow for Validating this compound
Caption: A multi-step workflow is used to validate the mechanism of action of this compound, from in vitro binding to cellular effects.
Detailed Experimental Protocols
1. Competitive Fluorescence Polarization (FP) Assay
This assay is used to determine the binding affinity of this compound to the Med25 AcID in vitro by measuring the displacement of a fluorescently labeled peptide.
-
Materials:
-
Purified Med25 AcID protein
-
Fluorescently labeled peptide tracer that binds Med25 AcID
-
This compound and LPPM-9
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization optics
-
-
Protocol:
-
Prepare a solution of Med25 AcID and the fluorescent peptide tracer in the assay buffer. The concentration of the tracer should be at its Kd for Med25 AcID, and the protein concentration should yield a stable polarization signal.
-
Serially dilute this compound and LPPM-9 in the assay buffer.
-
Add the protein-tracer complex to the wells of the 384-well plate.
-
Add the serially diluted compounds to the wells. Include controls with no compound (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify that this compound directly engages with the full-length Med25 protein within a cellular context.
-
Materials:
-
Triple-negative breast cancer cell line (e.g., VARI068)[1]
-
This compound and DMSO (vehicle control)
-
PBS and protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Anti-Med25 antibody
-
-
Protocol:
-
Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-3 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C.
-
Lyse the cells by repeated freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-Med25 antibody.
-
Quantify the band intensities to determine the melting curve of Med25 in the presence and absence of this compound. A shift in the melting curve indicates target engagement.[2]
-
3. Quantitative Real-Time PCR (qPCR)
qPCR is utilized to measure the effect of this compound on the expression of Med25-dependent genes.
-
Materials:
-
Treated and untreated cell samples
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for the target gene (e.g., MMP2) and a housekeeping gene (e.g., GAPDH)
-
-
Protocol:
-
Treat cells with this compound, LPPM-9, or DMSO for a specified time (e.g., 24-48 hours).
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions in triplicate for each sample and primer set, including no-template controls.
-
Perform the qPCR on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene.[1][2] A significant decrease in the target gene's mRNA level in this compound treated cells compared to controls validates its inhibitory action.[1][2]
-
References
A Comparative Analysis of LPPM-8 and RNAi for Med25 Silencing: A Guide for Researchers
For researchers, scientists, and drug development professionals, the targeted silencing of specific genes is a cornerstone of modern molecular biology and therapeutic development. Among the myriad of potential targets, the Mediator complex subunit 25 (Med25) has emerged as a protein of significant interest due to its role as a transcriptional coactivator in various signaling pathways, including those involved in cancer and inflammatory diseases. This guide provides a detailed comparative analysis of two prominent technologies for silencing Med25: the novel lipopeptidomimetic LPPM-8 and the well-established RNA interference (RNAi) methodology.
This publication offers an objective comparison of the performance, mechanisms, and experimental considerations for both this compound and RNAi in the context of Med25 silencing. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided to facilitate the replication and further investigation of these findings.
At a Glance: this compound vs. RNAi for Med25 Silencing
| Feature | This compound | RNAi (siRNA) |
| Mechanism of Action | Protein-Protein Interaction (PPI) Inhibition | Post-transcriptional gene silencing (mRNA degradation) |
| Target Molecule | Med25 protein (specifically the Activator Interaction Domain - AcID) | Med25 messenger RNA (mRNA) |
| Mode of Silencing | Inhibition of Med25's function as a transcriptional coactivator | Degradation of Med25 mRNA, leading to reduced protein synthesis |
| Specificity | High selectivity for Med25 over other coactivators | Sequence-dependent; potential for off-target effects |
| Duration of Effect | Reversible; dependent on compound stability and cellular clearance | Transient (typically 5-7 days for siRNA) to long-term (with shRNA) |
| Delivery | Cellular uptake of the lipopeptidomimetic | Requires transfection reagents, electroporation, or viral vectors |
Delving Deeper: A Quantitative Comparison
The efficacy of this compound and RNAi in silencing Med25 can be assessed through various quantitative measures. This compound's performance is typically evaluated by its binding affinity and its ability to inhibit downstream gene expression, while RNAi's effectiveness is measured by the percentage of target mRNA or protein knockdown.
| Parameter | This compound | RNAi (siRNA) |
| Binding Affinity (Ki) | ~4 µM for Med25 AcID | Not Applicable |
| Inhibition of Downstream Gene (MMP2) Expression | Dose-dependent decrease in MMP2 transcript levels in VARI068 cells | Not directly reported for MMP2; expected to decrease with Med25 knockdown |
| Med25 mRNA Knockdown Efficiency | Not Applicable | Up to 90% or greater reduction in target mRNA levels is achievable |
| Med25 Protein Knockdown Efficiency | Stabilizes full-length Med25 protein, indicating direct engagement, but ultimately reduces its functional output | Significant reduction in protein levels, correlating with mRNA knockdown |
| Concentration for Effect | Effective concentrations in the low micromolar range in cellular assays | Effective concentrations in the low nanomolar range for potent siRNAs |
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the Med25 signaling pathway, the mechanism of action for both this compound and RNAi, and a typical experimental workflow for evaluating Med25 silencing.
Caption: Med25 as a key coactivator in gene transcription.
A Comparative Guide to LPPM-8 and Other Peptide-Based PPI Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of protein-protein interactions (PPIs) has emerged as a promising therapeutic strategy for a multitude of diseases, including cancer. Peptide-based inhibitors, designed to mimic one of the interacting protein partners, offer a potent and selective approach to disrupt these interactions. This guide provides a detailed comparison of LPPM-8, a lipopeptidomimetic inhibitor of the Med25-activator PPI, with other notable peptide-based PPI inhibitors, focusing on their performance, underlying mechanisms, and the experimental data that supports their activity.
Performance Comparison of Peptide-Based PPI Inhibitors
The efficacy of a PPI inhibitor is determined by several factors, including its binding affinity to the target protein and its activity in a cellular context. The following tables summarize the quantitative data for this compound and its analogs, as well as for selected well-characterized stapled peptides that target different PPIs.
This compound and Analogs: Inhibitors of the Med25 PPI
This compound is a heptameric lipopeptidomimetic that has been shown to effectively inhibit the interaction between the Mediator complex subunit Med25 and its transcriptional activator partners.[1][2][3][4] The incorporation of a branched fatty acid at the N-terminus of the peptide significantly enhances its potency.[1][2][3]
| Compound | Target PPI | Kᵢ (μM) | IC₅₀ (μM) | Assay Method | Reference |
| This compound | Med25·ATF6α | 4 | - | Competitive Fluorescence Polarization | [2][3] |
| LPPM-2 | Med25·ATF6α | 90 | - | Competitive Fluorescence Polarization | [2] |
| LPPM-3 | Med25·ATF6α | 100 | - | Competitive Fluorescence Polarization | [2] |
| LPPM-9 | Med25·ATF6α | >300 | - | Competitive Fluorescence Polarization | [2] |
| LPPM-10 | Med25·ATF6α | - | >100 | Competitive Fluorescence Polarization | [2] |
Stapled Peptides: Inhibitors of p53-MDM2 and Mcl-1 PPIs
Stapled peptides are synthetic peptides in which the alpha-helical structure is constrained by a chemical brace. This modification can enhance target affinity, proteolytic resistance, and cell permeability.
| Compound | Target PPI | K_d_ (nM) | IC₅₀ (nM) | Assay Method | Reference |
| ALRN-6924 (Sulanemadlin) | p53-MDM2 / p53-MDMX | 0.91 (MDM2), 2.31 (MDMX) | - | Surface Plasmon Resonance | [5] |
| SAH-p53-8 | p53-HDM2 / p53-HDMX | - | 8800 (cellular) | Cell Viability Assay | [6] |
| MCL-1 SAHBD | Mcl-1·BH3 | - | 4700 (MCL-1/FITC-MCL-1 SAHB A), 4800 (MCL-1/FITC-BID BH3) | Competitive Fluorescence Polarization | [7] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods used to evaluate these inhibitors is crucial for their development and application.
This compound Signaling Pathway
This compound acts by disrupting the interaction between the Med25 subunit of the Mediator complex and transcriptional activators like ATF6α and the ETV/PEA3 family.[2] This interference with the formation of the transcription initiation complex leads to the downregulation of specific target genes, such as MMP2, which is implicated in cancer metastasis.[2][3]
Caption: this compound inhibits transcription by disrupting the Med25-activator PPI.
General Experimental Workflow for PPI Inhibitor Evaluation
The evaluation of a novel peptide-based PPI inhibitor typically follows a multi-step process, starting from biochemical assays to assess direct target engagement and culminating in cell-based assays to determine its biological effect.
Caption: A general workflow for the evaluation of peptide-based PPI inhibitors.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible data. Below are summaries of key experimental methods used in the characterization of peptide-based PPI inhibitors.
Competitive Fluorescence Polarization (FP) Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a fluorescently labeled probe from the target protein.
-
Principle: The fluorescence polarization of a small fluorescently labeled peptide (probe) is low in solution. Upon binding to a larger protein, its tumbling rate decreases, and the polarization of its fluorescence increases. An unlabeled inhibitor competing for the same binding site will displace the fluorescent probe, leading to a decrease in fluorescence polarization.
-
Protocol Summary:
-
A constant concentration of the target protein (e.g., Med25 AcID) and a fluorescently labeled peptide probe (e.g., FITC-labeled ATF6α peptide) are incubated to form a complex with a high FP signal.
-
Increasing concentrations of the unlabeled inhibitor (e.g., this compound) are added to the complex.
-
The fluorescence polarization is measured after an incubation period.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
The IC₅₀ is then converted to a Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the target protein.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d_), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Principle: One binding partner (e.g., a peptide) is titrated into a solution containing the other binding partner (e.g., a protein) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the reactants.
-
Protocol Summary:
-
The protein and peptide solutions are prepared in the same buffer to minimize heat of dilution effects.
-
The sample cell is filled with the protein solution, and the injection syringe is filled with the peptide solution.
-
A series of small injections of the peptide solution into the protein solution is performed.
-
The heat change after each injection is measured and integrated to generate a binding isotherm.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the change in the expression of a target gene in response to treatment with an inhibitor.
-
Principle: The amount of a specific mRNA is quantified by reverse transcribing it into cDNA, which is then amplified in a real-time PCR machine using gene-specific primers and a fluorescent probe. The cycle at which the fluorescence signal crosses a threshold (Cq value) is inversely proportional to the initial amount of target mRNA.
-
Protocol Summary (for this compound):
-
Triple-negative breast cancer cells (e.g., VARI068) are treated with this compound or a vehicle control for a specific duration.[2][3]
-
Total RNA is extracted from the cells and its quality and quantity are assessed.
-
RNA is reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for the target gene (e.g., MMP2) and a reference gene (e.g., RPL19).[3]
-
The relative expression of the target gene is calculated using the ΔΔCq method, normalizing to the reference gene and comparing the treated samples to the vehicle control.[3]
-
Conclusion
This compound represents a promising lipopeptidomimetic inhibitor of the Med25 PPI, demonstrating significant potency and cellular activity. When compared to other classes of peptide-based PPI inhibitors, such as stapled peptides, it is evident that different chemical strategies can be employed to effectively target a wide range of PPIs. The choice of a linear, lipo-, cyclic, or stapled peptide approach will depend on the specific structural features of the PPI interface and the desired pharmacological properties. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these next-generation therapeutic agents. Further head-to-head comparative studies will be invaluable in elucidating the relative strengths and weaknesses of each approach and in guiding the rational design of future peptide-based PPI inhibitors.
References
- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. A simple fluorescent assay for the discovery of protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. pnas.org [pnas.org]
- 6. Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Therapeutic Potential of LPPM-8 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel lipopeptidomimetic LPPM-8, a selective inhibitor of the Med25 coactivator protein-protein interactions (PPIs), against standard-of-care chemotherapy in the context of triple-negative breast cancer (TNBC). The objective is to present the current preclinical evidence for this compound's therapeutic potential and offer a framework for its evaluation against established treatments.
Introduction to this compound
This compound is a novel lipopeptidomimetic designed to selectively disrupt the interaction between the Mediator complex subunit Med25 and transcriptional activators.[1][2][3] In preclinical studies, this compound has demonstrated high-affinity binding to Med25, leading to the inhibition of Med25-dependent gene expression.[1][2][3] The primary mechanism of action involves the engagement of this compound with the H2 face of the Med25 activator interaction domain, which consequently stabilizes the full-length Med25 protein in the cellular proteome.[1][2][3] This targeted activity has been validated in a preclinical model of triple-negative breast cancer.[1][2][3]
Comparative Preclinical Efficacy
To contextualize the therapeutic potential of this compound, this section compares its performance with Doxorubicin, a widely used chemotherapeutic agent in the treatment of TNBC. It is important to note that the following data is compiled from separate studies and does not represent a head-to-head comparison in the same experimental setting.
| Parameter | This compound | Doxorubicin (for comparison) | Cell Line |
| Target | Med25 Protein-Protein Interactions | DNA topoisomerase II | Varies |
| Mechanism of Action | Selective inhibition of Med25-activator PPIs | DNA intercalation and inhibition of topoisomerase II | Varies |
| Binding Affinity (Ki) | ~4 µM to Med25[1][2][3] | Not Applicable | Not Applicable |
| Effect on MMP2 Gene Expression | Downregulation of Med25-ETV5-dependent MMP2 gene expression[1][3] | Can increase MMP-2 expression and activity in some cancer models[4] | VARI068 (this compound) |
| Target Engagement Confirmation | Cellular Thermal Shift Assay (CETSA) demonstrated target engagement in VARI068 cells[3] | Not typically measured by CETSA | VARI068 (this compound) |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound. Specific parameters may need to be optimized for individual laboratory conditions.
1. Cellular Thermal Shift Assay (CETSA) for Med25 Target Engagement
This protocol is for assessing the binding of this compound to its target protein Med25 in a cellular context.
-
Cell Culture: Culture VARI068 triple-negative breast cancer cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Compound Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-4 hours) at 37°C.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Prepare samples for SDS-PAGE and Western blot analysis using an antibody specific for Med25.
-
Data Analysis: Quantify the band intensities for Med25 at each temperature for both the this compound treated and vehicle control samples. Plot the percentage of soluble Med25 relative to the amount at the lowest temperature against the temperature. A shift in the melting curve for the this compound treated samples compared to the control indicates target engagement.
2. Quantitative Real-Time PCR (qPCR) for MMP2 Gene Expression
This protocol is for quantifying the effect of this compound on the expression of the Med25-dependent gene, MMP2.
-
Cell Culture and Treatment: Seed VARI068 cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 24-48 hours).
-
RNA Isolation: Isolate total RNA from the treated cells using a commercially available RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Real-Time PCR: Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for MMP2 and a housekeeping gene (e.g., GAPDH or ACTB). Perform the qPCR using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for MMP2 and the housekeeping gene in each sample. Calculate the relative expression of MMP2 using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the this compound treated samples to the vehicle control.
3. Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity (Ki) of this compound for the Med25 protein.
-
Reagents and Preparation:
-
Purified Med25 protein.
-
A fluorescently labeled peptide that is known to bind to Med25.
-
This compound at various concentrations.
-
Assay buffer.
-
-
Assay Procedure:
-
In a microplate, add a constant concentration of the fluorescently labeled peptide and the Med25 protein to each well.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of this compound. Fit the data to a competitive binding equation to determine the IC50 value, which can then be converted to the inhibition constant (Ki).
Conclusion
This compound presents a promising, targeted therapeutic strategy for triple-negative breast cancer by selectively inhibiting Med25-activator protein-protein interactions. Preclinical data in the VARI068 cell line demonstrates its ability to engage its target and modulate downstream gene expression. While direct comparative data with standard-of-care agents in the same preclinical models is currently lacking, the distinct mechanism of action of this compound suggests it may offer an alternative or complementary approach to traditional chemotherapy. Further in vivo studies and head-to-head comparisons are warranted to fully elucidate the therapeutic potential of this compound.
References
Unveiling LPPM-8: A Novel Inhibitor in Triple-Negative Breast Cancer and its Potential Across Other Malignancies
For Immediate Release
A novel lipopeptidomimetic, LPPM-8, has emerged as a potent and selective inhibitor of the coactivator Med25, demonstrating significant anti-cancer effects in a preclinical model of triple-negative breast cancer (TNBC). This comparison guide provides a comprehensive overview of this compound's mechanism of action, its validated effects, and a cross-validation perspective on its potential efficacy in other cell lines. Furthermore, it objectively compares this compound with existing and emerging therapeutic alternatives, supported by experimental data and detailed protocols for key validation assays.
This compound: Mechanism of Action and Preclinical Efficacy
This compound is a synthetic, cell-penetrating molecule designed to disrupt protein-protein interactions (PPIs) that are critical for cancer cell proliferation and survival. It functions as a direct inhibitor of Med25, a subunit of the Mediator complex that plays a crucial role in regulating gene transcription.
By binding to the H2 face of the Med25 activator interaction domain (AcID), this compound orthosterically blocks the binding of transcriptional activators like ATF6α.[1] This engagement also induces conformational changes in Med25, leading to the allosteric inhibition of other transcription factors, such as the ETV/PEA3 family (ETV1, ETV4, and ETV5), that bind to the H1 face.[1] The disruption of these Med25-activator interactions ultimately leads to the downregulation of genes essential for tumor progression.[1][2]
Signaling Pathway of this compound
References
LPPM-8: A Comparative Analysis of On-Target and Off-Target Effects in Transcriptional Coactivator Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the on-target and off-target effects of LPPM-8, a novel lipopeptidomimetic inhibitor of the Med25 transcriptional coactivator. This guide contrasts this compound with an alternative strategy for targeting transcriptional coactivators, exemplified by inhibitors of the CBP/p300 bromodomain, to highlight the principles of selectivity and potential for off-target effects in this class of molecules.
This compound is a first-in-class lipopeptidomimetic that potently and selectively disrupts the protein-protein interactions (PPIs) of the Mediator complex subunit Med25.[1] It achieves this by engaging the H2 face of the Med25 activator interaction domain (AcID), thereby inhibiting the recruitment of transcriptional activators and downregulating the expression of Med25-dependent genes.[1] Understanding the on-target and off-target profile of such a molecule is critical for its development as a chemical probe and potential therapeutic.
On-Target Efficacy of this compound
The primary on-target effect of this compound is the direct binding to and stabilization of the Med25 protein. This engagement effectively blocks the interaction between Med25 and its partner transcription factors, such as ATF6α and the ETV/PEA3 family.[1] A key downstream consequence of this on-target activity is the dose-dependent downregulation of Med25-dependent genes, including the matrix metallopeptidase 2 (MMP2) gene, which is implicated in cancer metastasis.
Off-Target Profile and Selectivity of this compound
A critical aspect of any inhibitor is its selectivity. While broad off-target screening data for this compound, such as kinome-wide panels, are not publicly available, its selectivity has been assessed against other transcriptional coactivator-activator PPIs. These studies reveal that this compound exhibits a greater than 6-fold preference for Med25 over other coactivator complexes, such as those involving the CREB-binding protein (CBP) KIX domain. This indicates a favorable selectivity profile within the family of transcriptional coactivators.
Comparative Analysis with a CBP/p300 Bromodomain Inhibitor
To provide a broader context for evaluating the on-target and off-target effects of this compound, this guide includes a comparison with a well-characterized inhibitor of a different class of transcriptional coactivators, the CBP/p300 bromodomain inhibitor, I-CBP112.[2] Inhibitors of the CBP/p300 bromodomain represent a more established strategy for targeting transcriptional coactivators.
Table 1: Comparison of On-Target Effects
| Feature | This compound | I-CBP112 (CBP/p300 Inhibitor) |
| Target | Med25 Activator Interaction Domain (AcID) | CBP/p300 Bromodomain |
| Mechanism of Action | Inhibition of Protein-Protein Interaction (PPI) | Inhibition of Acetyl-lysine Binding |
| On-Target Cellular Effect | Downregulation of Med25-dependent genes (e.g., MMP2) | Impaired colony formation and cellular differentiation in leukemic cells[2] |
| Binding Affinity (Ki or KD) | ~4 µM (for Med25-ATF6α) | ~142 nM (KD for CBP)[2] |
Table 2: Comparison of Off-Target Effects and Selectivity
| Feature | This compound | I-CBP112 (CBP/p300 Inhibitor) |
| Primary Off-Target Family | Other transcriptional coactivator PPIs | Other bromodomains |
| Selectivity | >6-fold selective for Med25 over CBP KIX PPIs | 37-fold selective for CBP over BRD4(1) and 132-fold over BRD4(2)[2] |
| Known Off-Targets | Not extensively profiled in public literature. | BRD4 bromodomains (at higher concentrations)[2] |
Visualizing Molecular Interactions and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway targeted by this compound, a typical experimental workflow for assessing target engagement, and the logical relationship between on-target and off-target effects.
References
Safety Operating Guide
Navigating the Safe Disposal of LPPM-8: A Comprehensive Guide
The proper disposal of laboratory reagents is paramount to ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of the hypothetical chemical compound LPPM-8, catering to researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can minimize environmental impact and maintain the highest safety standards.
Core Principles of this compound Disposal
The fundamental principle of chemical waste management is to treat all waste as hazardous until proven otherwise.[1] Segregation of waste streams, proper labeling, and secure containment are critical first steps in the disposal process. Never dispose of chemical waste, such as this compound, by evaporation, in the regular trash, or down the sewer.[1]
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all components of the this compound waste stream. This includes the pure compound, solutions containing this compound, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.
-
Segregate Incompatibles: Never mix this compound waste with incompatible materials.[1] Store it in a designated, well-ventilated waste accumulation area, away from heat or ignition sources.[2]
2. Waste Collection and Container Management:
-
Use Appropriate Containers: Collect this compound waste in sturdy, chemically resistant containers that are identical to the original if possible.[1] Ensure the container is compatible with this compound to prevent degradation or reaction.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include the full chemical name ("this compound"), the concentration, and a clear indication of the hazards (e.g., flammable, corrosive, toxic).
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[1] Do not overfill containers; fill to no more than the shoulder of the container to allow for expansion.[1]
3. Disposal of Liquid this compound Waste:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Solvent Waste: If this compound is dissolved in a solvent, it must be collected and managed as solvent waste.[1] Do not mix with other waste types like heavy metals.[1]
4. Disposal of Solid this compound Waste and Contaminated Materials:
-
Contaminated Debris: Items such as gloves, absorbent pads from spill cleanups, and contaminated labware should be collected in a designated, sealed container.[3]
-
Empty Containers: A chemical container is considered "empty" only when trivial amounts of the chemical remain.[1] The first rinse of an "empty" this compound container must be collected and disposed of as hazardous waste.[1] For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[1]
5. Arranging for Final Disposal:
-
Schedule a Pickup: Contact your institution's EHS office to schedule a pickup for the properly labeled and contained this compound waste.[1]
-
Storage Limits: Be aware of the maximum allowable volume of hazardous waste that can be stored in a laboratory. This is typically around 10 gallons.[1]
Quantitative Guidelines for Chemical Waste Handling
For easy reference, the following table summarizes key quantitative parameters for the safe management of chemical waste like this compound.
| Parameter | Guideline | Source |
| Maximum Laboratory Waste Storage | 10 gallons | [1] |
| Container Fill Level | Do not fill past the shoulder | [1] |
| "Empty" Container Rinsate Collection | First rinse must be collected as hazardous waste | [1] |
| Highly Toxic "Empty" Container Rinsate | First three rinses must be collected as hazardous waste | [1] |
| Tissue Culture Waste Disinfection | Add bleach to ~10% of the flask's volume | [4] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Spill and Emergency Procedures
In the event of a significant spill or exposure to this compound, immediately notify your institution's EHS at their designated emergency number.[1] For accidental releases, avoid dust formation and breathing vapors.[2] Use personal protective equipment, including chemical-impermeable gloves, and ensure adequate ventilation.[2] Collect spilled material using appropriate absorbent pads and dispose of them as hazardous waste.[2]
Disclaimer: This document provides general guidance for the disposal of a hypothetical chemical, this compound, based on established best practices for laboratory waste management. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS for this compound and your institution's specific waste disposal policies and procedures before handling or disposing of this material.
References
Essential Safety and Logistics for Handling LPPM-8
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel research compounds like LPPM-8 are paramount for ensuring laboratory safety and experimental integrity. This compound is a lipopeptidomimetic that acts as a ligand and inhibitor of Med25 protein-protein interactions (PPIs), making it a valuable tool for studying Mediator complex biology.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates essential safety protocols, operational procedures, and disposal plans based on information for similar peptide-based research chemicals and general laboratory best practices.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. Based on general guidelines for handling peptide-based compounds and research chemicals of unknown toxicity, the following PPE is recommended:
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety goggles with side-shields | Protects against splashes and aerosols.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. For prolonged or high-risk procedures, consider double-gloving.[3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if there is a risk of aerosol formation. | Minimizes inhalation exposure.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[2]
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation risk.
-
For preparing solutions, use appropriate solvents as indicated by the supplier. MedChemExpress suggests that many of their products can be dissolved in DMSO.[4][5]
-
After handling, thoroughly wash hands and any exposed skin.[6]
Storage: The stability of this compound is dependent on the storage conditions. The following table summarizes the recommended storage guidelines from the supplier, MedChemExpress.[4][5][7][8]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: Avoid repeated freeze-thaw cycles of solutions.[4][5][7]
Experimental Protocols
While specific experimental protocols will vary depending on the research application, a general workflow for an in-vitro cell-based assay using this compound can be outlined. A study by Pattelli ON, et al. (2024) utilized this compound to inhibit a Med25-dependent gene in VARIO68 cells at concentrations of 10 and 20 μM.[1]
General In-Vitro Cell Experiment Workflow:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent (e.g., DMSO) to a high concentration.
-
Cell Culture: Culture the desired cell line (e.g., VARIO68) under appropriate conditions.
-
Treatment: Dilute the this compound stock solution to the desired final concentrations (e.g., 10 and 20 μM) in the cell culture medium. Add the diluted this compound to the cells and incubate for the desired time.
-
Analysis: Following incubation, perform the relevant downstream analysis, such as qPCR to measure the expression of Med25-dependent genes.[1]
Disposal Plan
As there are no specific disposal instructions for this compound, a conservative approach based on general guidelines for peptide-based research chemicals is necessary. The primary goal is to prevent the release of this biologically active molecule into the environment.
-
Consult EHS: The most critical step is to consult your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.[9]
-
Waste Segregation: Dispose of all materials contaminated with this compound (e.g., pipette tips, tubes, gloves) as hazardous chemical waste.
-
Deactivation/Destruction: For unused or expired this compound, chemical deactivation is not well-defined. The recommended method for analogous peptide-based compounds is high-temperature incineration by a licensed waste disposal facility.[9] Do not dispose of this compound down the drain or in regular trash.
Logical Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
